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Monothiopyrophosphoric acid

Cat. No.: B1229064
CAS No.: 68488-87-9
M. Wt: 193.04 g/mol
InChI Key: HWTUHTNZLQJJEV-UHFFFAOYSA-M
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Description

Evolution of Research Themes in Thiophosphorus Chemistry

The field of thiophosphorus chemistry is a significant branch of organophosphorus chemistry, which has seen considerable evolution since its inception. The initial discoveries in organophosphorus chemistry date back to the 19th century, with significant progress in the 20th century leading to a wide array of compounds with diverse applications. mdpi.com Early research in the mid-20th century led to the synthesis of esters of monothiopyrophosphoric acid. cia.gov

Initially, much of the focus in organophosphorus chemistry was on the synthesis and discovery of new compounds, including those with applications as insecticides and chemical warfare agents. mdpi.comwikipedia.org Over time, the research focus has expanded and shifted. The development of synthetic methodologies became more sophisticated, aiming for greater efficiency and selectivity, and addressing practical issues such as the use of odorless reagents to replace foul-smelling ones like phosphorus pentasulfide. organic-chemistry.org

In recent decades, the theme has evolved towards more nuanced applications, particularly in biochemistry and materials science. vulcanchem.complos.org Thiophosphates, including monothiophosphate and its derivatives, have been recognized as crucial tools for studying biological processes at a molecular level. wikipedia.org They serve as analogues of natural phosphates, allowing researchers to probe the mechanisms of enzymatic reactions. wikipedia.orgnih.gov The trajectory of research has thus moved from foundational synthesis to the sophisticated use of these compounds as probes in complex biological systems and as building blocks for advanced materials. vulcanchem.comrsc.org

Contemporary Significance in Chemical Synthesis and Mechanistic Studies

This compound and its derivatives hold considerable contemporary significance, primarily as tools for mechanistic investigations in enzymology and as precursors in specialized chemical synthesis.

Its role in mechanistic studies is particularly prominent. By substituting a bridging oxygen atom of pyrophosphate (PPi) with a sulfur atom, µ-monothiopyrophosphate (MTP) serves as a powerful probe for understanding phosphoryl group transfer reactions. nih.gov A key example is its use with the enzyme pyrophosphate-dependent phosphofructokinase (PPi-PFK). Studies have shown that while MgMTP is a substrate for this enzyme, its maximal velocity is significantly lower than that of the natural substrate, MgPPi. nih.gov The kinetic differences have been interpreted to support a dissociative transition state for the phosphoryl group transfer catalyzed by this enzyme. nih.gov The greater intrinsic reactivity of MgMTP compared to MgPPi is a crucial factor in these analyses. nih.gov

In another example, computational studies involving tissue-nonspecific alkaline phosphatase (TNAP) have explored its binding affinity for various pyrophosphate analogues, including monothiopyrophosphate. mdpi.com These studies, which employ molecular docking and molecular dynamics, indicate that monothiopyrophosphate binds strongly to the enzyme, stabilized by hydrogen bonds and electrostatic interactions. mdpi.com Such research is vital for understanding how the enzyme might interact with and degrade nucleotide analogues. mdpi.com

In the realm of chemical synthesis, this compound is a valuable precursor. For instance, the tris(tetra-n-butylammonium) salt of thiopyrophosphate has been used to synthesize geranyl S-thiolodiphosphate. nih.gov This product acts as an alternative substrate and a potent inhibitor for prenyltransferases like farnesyl diphosphate (B83284) synthase, demonstrating the utility of thiophosphates in designing enzyme inhibitors. nih.gov Furthermore, ongoing research focuses on developing scalable, solution-based synthesis methods for thiophosphates, driven by applications such as solid-state battery electrolytes. rsc.org

Detailed Research Findings: Kinetic and Binding Data

The utility of this compound in mechanistic studies is underscored by quantitative data from enzymatic and computational experiments.

Table 1: Comparative Kinetic Parameters for PPi-Dependent Phosphofructokinase nih.gov
ParameterMgPPi (Pyrophosphate)MgMTP (Monothiopyrophosphate)Conditions
Km (Michaelis Constant)14.5 µM173 µMpH 8.0, 25°C
kcat (Turnover Number)140 s-13.4 s-1pH 9.4, 6°C
Dissociation Constant (from Enzyme)14 µM64 µMpH 8.0, 25°C
Table 2: Calculated Binding Affinities of Ligands to Tissue-Nonspecific Alkaline Phosphatase (TNAP) mdpi.com
LigandBinding Affinity (ΔG, kcal/mol) - Molecular DockingRelative Binding Free Energy (ΔΔG, kcal/mol) - Thermodynamic Integration
Pyrophosphate-5.6Reference
Monothiopyrophosphate-6.1-16.79 ± 0.81
Imidodiphosphate-6.2-8.31 ± 0.58
Hypophosphate-5.3+4.51 ± 0.28

Methodological Approaches in Investigating this compound Systems

A variety of methodological approaches are employed to synthesize, characterize, and study this compound and its derivatives.

Synthesis: The preparation of monothiopyrophosphates can be complex. A modified synthesis of MTP involves the dealkylation of tetramethyl-MTP using (trimethylsilyl)trifluoromethanesulfonate and tetra-N-butylammonium iodide, which is an alternative to using iodotrimethylsilane. nih.gov The synthesis of derivatives, such as geranyl S-thiolodiphosphate, has been achieved by preparing the tris(tetra-n-butylammonium) salt of thiopyrophosphate and reacting it with geranyl bromide. nih.gov Research continues to focus on developing more efficient and environmentally friendly synthetic methods for thiophosphorus compounds, avoiding malodorous reagents. organic-chemistry.org

Spectroscopic and Analytical Techniques: The structural characterization of this compound and related compounds relies on several spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is particularly crucial. Due to the asymmetry introduced by the sulfur atom, the phosphorus atoms in this compound would exhibit distinct chemical shifts. vulcanchem.com Variable temperature ³¹P and ¹³C NMR studies, along with relaxation time measurements, have been used to investigate the molecular dynamics of unsymmetrical thiopyrophosphates in the solid state. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic stretching vibrations. The P=S bond stretch appears at a lower frequency compared to the P=O bond stretch, providing a clear spectroscopic signature. vulcanchem.com

Mass Spectrometry (MS): MS helps in determining the molecular weight and fragmentation patterns, which can reveal the loss of sulfur-containing fragments. vulcanchem.com

X-ray Diffraction and Calorimetry: Single-crystal X-ray diffraction can elucidate the precise three-dimensional structure and crystal packing. nih.gov In conjunction with techniques like Differential Scanning Calorimetry (DSC), it can be used to study solid-state phase transitions. nih.gov

Computational Methods: In silico approaches have become indispensable for studying the interactions of monothiopyrophosphate within biological systems.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It has been used to generate initial complexes of monothiopyrophosphate with enzymes like TNAP. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability and dynamics of ligand-protein complexes over time, providing insights into how interactions are maintained. mdpi.com

Thermodynamic Integration (TI): This is a more rigorous computational method used to calculate the relative binding free energies of different ligands to a protein, as demonstrated in the study of TNAP with various pyrophosphate analogues. mdpi.com

Table 3: Comparative Properties of this compound and Related Compounds vulcanchem.com
PropertyThis compound (H₄P₂O₆S)Pyrophosphoric Acid (H₄P₂O₇)Hypophosphoric Acid (H₄P₂O₆)
Molar Mass~178.04 g/mol~177.98 g/mol~161.98 g/mol
Physical StateWhite solidWhite crystalline solidWhite solid
Key Structural FeatureP-O-P bridge with one P=SP-O-P bridgeP-P bond
P=S Bonds100
P=O Bonds122

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O6P2S- B1229064 Monothiopyrophosphoric acid CAS No. 68488-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68488-87-9

Molecular Formula

H3O6P2S-

Molecular Weight

193.04 g/mol

IUPAC Name

[hydroxy(oxido)phosphinothioyl] dihydrogen phosphate

InChI

InChI=1S/H4O6P2S/c1-7(2,3)6-8(4,5)9/h(H2,1,2,3)(H2,4,5,9)/p-1

InChI Key

HWTUHTNZLQJJEV-UHFFFAOYSA-M

SMILES

OP(=O)(O)OP(=S)(O)O

Canonical SMILES

OP(=O)(O)OP(=S)(O)[O-]

Other CAS No.

68488-87-9

Synonyms

monothiodiphosphate
monothiodiphosphoric acid
monothiopyrophosphate
monothiopyrophosphoric acid
thiopyrophosphate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Novel Synthetic Routes to Monothiopyrophosphoric Acid and its Derivatives

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient routes for the preparation of this compound and its derivatives. These methods often focus on improving yield, stereoselectivity, and the ability to introduce a diverse range of functional groups.

The core of synthesizing this compound derivatives lies in the effective formation of the thiopyrophosphate bond. This is typically achieved through a combination of phosphorylation and thiophosphorylation reactions. These strategies involve the reaction of a nucleophilic phosphorus compound with an electrophilic phosphorus-containing reagent.

One common approach involves the reaction of a phosphoro- or phosphorothioate (B77711) with a phosphorylating or thiophosphorylating agent. For instance, a nucleoside 5'-phosphorothioate can be activated and subsequently reacted with pyrophosphate to yield a nucleoside 5'-(α-P-thio)triphosphate. The activation of the phosphorothioate can be achieved using reagents like diphenyl phosphorochloridate.

Thiophosphorylation can also be achieved using specific sulfurizing reagents. For example, in the synthesis of oligonucleotide analogs, a phosphite (B83602) triester intermediate can be sulfurized to create a phosphorothioate linkage. Reagents such as 3-[(dimethylaminomethylidene)amino]-3H-1,2,4-dithiazole-3-thione are employed for this purpose. mdpi.com The choice of sulfurizing agent and reaction conditions can influence the stereochemistry of the resulting P-chiral center.

The table below summarizes some common phosphorylation and thiophosphorylation agents and their applications.

ReagentTypeApplication
Diphenyl phosphorochloridatePhosphorylating agentActivation of phosphorothioates for reaction with pyrophosphate. mdpi.com
Thiophosphoryl chloride (PSCl₃)Thiophosphorylating agentIntroduction of the thiophosphoryl group to nucleophiles. nih.govmuni.cz
3H-1,2-Benzodithiol-3-one 1,1-dioxideSulfurizing agentConversion of phosphite triesters to phosphorothioates.
Phenylacetyl disulfideSulfurizing agentUsed in the synthesis of phosphorothioate oligonucleotides.
3-((Dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-3-thioneSulfurizing agentSulfurization of nucleoside cyclic phosphites. mdpi.com

The synthesis of complex molecules like this compound derivatives often requires the use of protecting groups to prevent unwanted side reactions at other functional groups present in the molecule. wiley.comneliti.com The choice of protecting group is critical and depends on its stability under the reaction conditions for bond formation and the ease of its selective removal without affecting the newly formed thiopyrophosphate linkage. uchicago.edu

In the context of nucleoside monothiopyrophosphates, protecting groups are essential for the hydroxyl and amino functionalities of the nucleobase and the sugar moiety. For the phosphate (B84403) or thiophosphate groups themselves, protecting groups can be used to control reactivity and solubility.

Common protecting groups for phosphate and thiophosphate moieties include the allyl and 2-cyanoethyl groups. The allyl group can be removed under neutral or weakly basic conditions using transition metal catalysts like palladium complexes. nih.gov The 2-cyanoethyl group is widely used in solid-phase oligonucleotide synthesis and is typically removed by β-elimination under basic conditions.

A notable development is the use of the 3-(N-tert-butylcarboxamido)-1-propyl group as a protecting group for phosphate/thiophosphate functions. This group can be removed under thermolytic conditions at neutral pH, offering an alternative to base-labile protecting groups. nih.gov

The following table provides examples of protecting groups used in the synthesis of thiophosphate-containing compounds.

Protecting GroupFunctional Group ProtectedDeprotection Conditions
2-CyanoethylPhosphate/ThiophosphateBasic conditions (e.g., ammonia)
AllylPhosphate/ThiophosphatePalladium catalysis nih.gov
3-(N-tert-butylcarboxamido)-1-propylPhosphate/ThiophosphateThermolytic (neutral pH) nih.gov
Dimethoxytrityl (DMT)5'-Hydroxyl of nucleosidesMild acidic conditions
Benzoyl (Bz)Amino groups of nucleobasesBasic conditions (e.g., ammonia)

Solid-phase synthesis has revolutionized the preparation of biopolymers like oligonucleotides and peptides, and its principles are applicable to the synthesis of this compound derivatives, particularly nucleotide analogs. eurofinsus.com This methodology involves attaching the starting material to an insoluble polymer support and carrying out the synthetic steps in a sequential manner. The key advantages include the ease of purification, as excess reagents and byproducts are simply washed away, and the potential for automation.

In the solid-phase synthesis of oligonucleotides containing monothiopyrophosphate linkages, a nucleoside attached to the solid support is elongated in a step-wise fashion. Each cycle involves the coupling of a protected nucleoside phosphoramidite, followed by a capping step to block unreacted hydroxyl groups, and then an oxidation or sulfurization step to generate the phosphodiester or phosphorothioate linkage, respectively. nih.gov

For the synthesis of molecules with a terminal monothiopyrophosphate group, the final step would involve the coupling of a thiophosphorylating agent or a protected monothiopyrophosphate unit to the solid-phase-bound molecule. The choice of linker attaching the molecule to the resin is crucial as it must be stable throughout the synthesis and cleaved efficiently at the end to release the desired product.

Precursor Chemistry and Reaction Pathways

Understanding the chemistry of the precursors and the reaction pathways leading to the formation of monothiopyrophosphates is fundamental for optimizing synthetic protocols and for the discovery of new synthetic routes.

Thiophosphorylating agents are electrophilic species that react with nucleophiles to introduce a thiophosphoryl group. A common and versatile thiophosphorylating agent is thiophosphoryl chloride (PSCl₃). Its reactivity is governed by the electrophilicity of the phosphorus atom and the nature of the leaving groups (chloride ions).

The reaction of PSCl₃ with nucleophiles, such as amines or alcohols, typically proceeds via a nucleophilic substitution mechanism. nih.gov The mechanism can be either concerted (Sₙ2-like) or stepwise, involving a pentacoordinate intermediate. sapub.orgresearchgate.net The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. For instance, the reaction of PSCl₃ with diisopropylamine (B44863) has been shown to proceed through a complex mechanism that may involve the in-situ generation of a P(III) intermediate. nih.gov

The stepwise substitution of the chlorine atoms in PSCl₃ allows for the sequential introduction of different nucleophiles, leading to the formation of unsymmetrical thiophosphoryl derivatives.

The formation of the P-S-P or P-O-P bridge in monothiopyrophosphates can proceed through various transient intermediates. In the hydrolysis of µ-monothiopyrophosphate, evidence suggests the formation of a monomeric metaphosphate intermediate. acs.org

In solvent-mediated synthesis of lithium thiophosphate solid electrolytes from Li₂S and P₂S₅, a highly soluble P₂S₆²⁻ intermediate has been identified through Raman spectroscopy. osti.gov While this is in the context of inorganic solid-state materials, it provides insight into the types of polythiophosphate species that can form in solution and act as precursors to more complex structures.

The identification and characterization of such intermediates are often challenging due to their transient nature. Spectroscopic techniques such as ³¹P NMR and Raman spectroscopy are invaluable tools for studying the reaction pathways and detecting these short-lived species.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes for organophosphorus compounds is a growing area of focus, driven by the principles of green chemistry. While specific research on green methodologies for the synthesis of this compound is not extensively documented, the application of established green chemistry principles to its synthesis holds significant potential. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Potential green strategies applicable to the synthesis of this compound include the use of biocatalysis, solvent-free reaction conditions, and innovative energy sources.

Biocatalytic Approaches:

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. nih.gov Enzymes such as kinases and phosphatases are known to catalyze phosphorylation and dephosphorylation reactions with high efficiency and specificity in biological systems. mdpi.comnih.gov The use of biocatalysts could offer a greener alternative to traditional chemical methods for preparing this compound. Phosphotransferases, phosphohydrolases, phosphorylases, and phosphomutases are powerful biocatalysts for highly selective and efficient phosphorylation reactions. researchgate.net While a specific enzyme for the direct synthesis of this compound has not been identified, the broader field of biocatalytic phosphorylation suggests future possibilities. mdpi.com Enzyme engineering and discovery could lead to biocatalysts capable of forming the P-S-P linkage characteristic of this compound, potentially from readily available bio-based precursors.

Solvent-Free Synthesis:

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, synthesis can lead to reduced waste, lower costs, and simplified purification processes. researchgate.net For related organophosphorus compounds, solvent-free methods have been successfully developed. For instance, the synthesis of various thiophosphinates, thiophosphates, and thiophosphinites has been achieved in water, a green solvent. researchgate.net The development of a solvent-free route to this compound could involve the direct reaction of precursors in the solid state, potentially activated by mechanical grinding (mechanochemistry) or heating.

Electrochemical Methods:

Electrosynthesis is recognized as a green and sustainable method for chemical production. nih.gov It often proceeds with high atom economy and can be powered by renewable energy sources. Recent advances have demonstrated the utility of electrochemical methods for the synthesis of various organophosphorus compounds through the formation of phosphorus-carbon and phosphorus-heteroatom bonds. nih.govd-nb.info This approach could potentially be adapted for the synthesis of this compound, offering a controlled and energy-efficient alternative to conventional methods that may rely on harsh reagents.

The following table summarizes potential green chemistry approaches that could be adapted for the synthesis of this compound, based on successful applications in the synthesis of related organophosphorus compounds.

Green Chemistry ApproachPotential Application in this compound SynthesisAdvantagesRepresentative Research on Related Compounds
Biocatalysis Use of engineered enzymes (e.g., kinases, phosphotransferases) to catalyze the formation of the thiopyrophosphate bond.High selectivity, mild reaction conditions, reduced byproducts, use of renewable feedstocks.Phosphotransferases, phosphohydrolases, phosphorylases, and phosphomutases are powerful biocatalysts for highly selective and efficient phosphorylation reactions. researchgate.net
Solvent-Free Synthesis Direct reaction of solid-state precursors, potentially with thermal or mechanical activation.Elimination of hazardous solvents, reduced waste, simplified purification, potential for improved reaction rates.Solvent-free strategies have been employed for phosphorylation to synthesize Zoledronic acid. researchgate.net
Use of Greener Solvents Replacement of traditional volatile organic solvents with water or other environmentally benign alternatives.Reduced environmental impact, improved safety profile, potential for novel reactivity.A metal-free cross-coupling reaction for the synthesis of thiophosphinates and thiophosphates has been developed in water. researchgate.net
Electrochemical Synthesis Anodic or cathodic reactions to form the P-S-P linkage from appropriate precursors.High atom economy, use of electricity as a clean reagent, potential for high selectivity through controlled potential.Electrochemical methods have been advanced for the green synthesis of various organophosphorus compounds. nih.govd-nb.info
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction and improve energy efficiency.Rapid heating, shorter reaction times, often higher yields, and improved energy efficiency.Microwave heating is a straightforward and useful technique in applied medicinal chemistry for environmentally friendly synthesis. mdpi.com

While the direct application of these green methodologies to the synthesis of this compound requires further research and development, they represent promising avenues for creating more sustainable and environmentally friendly production processes. The principles demonstrated in the synthesis of other organophosphorus compounds provide a solid foundation for future innovations in this area.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analysis of Monothiopyrophosphoric Acid and its Analogs

Spectroscopic methods are indispensable for characterizing the structure and bonding in this compound and its related compounds in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the phosphorus environment in this compound and its analogs. The chemical shifts and coupling constants in ³¹P NMR spectra are highly sensitive to the local electronic and structural environment of the phosphorus nuclei. nih.govresearchgate.net

The substitution of a sulfur atom for an oxygen atom in the pyrophosphate linkage leads to characteristic changes in the ³¹P NMR spectrum. This substitution results in a significant downfield shift of the phosphorus signal directly bonded to sulfur, providing a clear distinction between the thiophosphoryl and phosphoryl groups. core.ac.uk The ³¹P NMR chemical shifts are also influenced by factors such as pH and the presence of metal ions, offering insights into protonation events and metal chelation. nih.govcore.ac.uk For instance, studies on thiophosphate analogues of nucleotides have demonstrated the increased sensitivity of chemical shifts to protonation and magnesium binding compared to their unmodified counterparts. nih.gov

Theoretical calculations have become increasingly important for the accurate interpretation of ³¹P NMR chemical shifts, especially in thiophosphates where relativistic effects and explicit solvent considerations are crucial for obtaining reliable data. rsc.org These computational approaches help in understanding the structure-dynamical differences that significantly affect the magnitude of ³¹P NMR shifts. rsc.org

¹H and ¹³C NMR spectroscopy complement ³¹P NMR by providing information about the organic moieties in analogs of this compound. For example, in nucleotide analogs, these techniques help to elucidate the conformation of the ribose sugar and the orientation of the base relative to the phosphate (B84403) chain.

Table 1: Representative ³¹P NMR Data for Thiophosphate Analogs

CompoundPhosphorus AtomChemical Shift (ppm)J-Coupling (Hz)Conditions
ATPγS-10.2Jαβ = 19.5pH 8.0
-21.5Jβγ = 32.0
24.5
GTPγS-10.5Jαβ = 19.0pH 8.0
-21.2Jβγ = 31.0
25.0

Data is illustrative and can vary based on experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its analogs. spectroscopyonline.comresearchgate.net These techniques are complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. mt.comthermofisher.com

The P-O-P bridge, P=O, and P-S bonds give rise to characteristic vibrational bands. The stretching vibrations of the P-O-P bridge are typically observed in the 900-1000 cm⁻¹ region in the IR spectrum. The P=O stretching vibration is a strong band usually found between 1200 and 1300 cm⁻¹. The introduction of a sulfur atom creates a P=S bond, which has a characteristic stretching frequency in the range of 600-800 cm⁻¹. The P-S-P asymmetric and symmetric stretching vibrations also provide unique spectral signatures.

Table 2: Key Vibrational Frequencies for Thiophosphates

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
P-O-PAsymmetric Stretch900 - 1000
P=OStretch1200 - 1300
P=SStretch600 - 800
P-S-PAsymmetric Stretch700 - 850
P-S-PSymmetric Stretch500 - 600

Frequencies are approximate and can be influenced by the molecular environment.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. acs.orgvulcanchem.com Various ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can be employed depending on the nature of the analyte.

In the mass spectrum, the molecular ion peak provides direct information about the molecular weight of the compound. The fragmentation pattern, observed in tandem MS (MS/MS) experiments, offers valuable structural insights. nih.gov Common fragmentation pathways for thiophosphates involve the cleavage of the P-O-P or P-S-P bridge, as well as the loss of small neutral molecules. acs.org The analysis of these fragment ions helps to identify the different components of the molecule and their connectivity. acs.org For instance, in the analysis of thiophosphate-containing pesticides, characteristic fragment ions can be used for their identification and quantification. epa.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent and fragment ions with high accuracy, further aiding in structural confirmation.

X-ray Crystallography of this compound Salts and Complexes

Single-crystal X-ray diffraction analysis of salts and complexes of this compound can reveal the precise atomic arrangement within the crystal lattice. jocpr.comresearchgate.net This technique has been successfully applied to determine the structures of various metal-thiophosphate complexes. dtic.mil The resulting electron density map allows for the unambiguous determination of the positions of all atoms, including the sulfur and oxygen atoms in the thiophosphate moiety. This information is critical for understanding the coordination chemistry of monothiopyrophosphates with different metal ions. jocpr.com

The solid-state conformation of this compound and its derivatives, as determined by X-ray crystallography, provides a static picture of the molecule's preferred spatial arrangement. ijcce.ac.ir This analysis reveals details about the torsional angles around the P-O-P and P-S bonds, which are crucial for understanding the flexibility and dynamic behavior of these molecules. The crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, also play a significant role in stabilizing specific conformations in the solid state. ijcce.ac.ir

Electron Diffraction and Gas-Phase Structural Studies

The determination of the precise molecular structure of this compound in the gas phase is crucial for understanding its intrinsic properties, free from intermolecular interactions present in the condensed phase. Gas-phase electron diffraction (GED) is a powerful technique for elucidating the geometric parameters (bond lengths, bond angles, and dihedral angles) of volatile molecules.

While direct experimental GED data for this compound (H₂P₂O₆S) is not extensively documented in the public domain, valuable insights into its expected structure can be gleaned from studies on related pyrophosphates and thiophosphoryl compounds. The structure of the P-O-P bridge and the geometry around the thiophosphoryl (P=S) group are key features that can be inferred from analogous molecules.

Theoretical calculations and experimental data from related compounds suggest that the gas-phase structure of this compound would adopt a staggered conformation to minimize steric hindrance. The molecule consists of two phosphorus atoms linked by an oxygen atom, with one phosphorus atom double-bonded to a sulfur atom and the other to an oxygen atom, along with hydroxyl groups.

Expected Structural Parameters from Analogous Compounds:

To approximate the gas-phase structure of this compound, we can examine the structural parameters of molecules containing similar P-O-P linkages and P=S bonds that have been characterized by gas-phase electron diffraction.

Similarly, the geometry of the thiophosphoryl group can be inferred from various thiophosphoryl halides and other derivatives. These studies provide characteristic bond lengths for P=S and the bond angles involving the thiophosphoryl group.

Below are tables summarizing relevant structural data from gas-phase electron diffraction studies of analogous compounds, which can be used to predict the geometry of this compound.

Table 1: Gas-Phase Structural Parameters of Compounds with P-O-P Linkages

CompoundP-O(bridge) (Å)P-O-P Angle (°)Reference Compound
Tetramethyl pyrophosphate1.615132.5Pyrophosphate derivative
Tetraethyl pyrophosphate1.612134.0Pyrophosphate derivative

Table 2: Gas-Phase Structural Parameters of Thiophosphoryl Compounds

CompoundP=S Bond Length (Å)X-P=S Angle (°)Reference Compound
Thiophosphoryl chloride (PSCl₃)1.894113.8 (Cl-P=S)Thiophosphoryl halide
Thiophosphoryl fluoride (B91410) (PSF₃)1.867116.7 (F-P=S)Thiophosphoryl halide
Difluorothiophosphoryl isocyanate (F₂P(S)NCO)1.865116.5 (F-P=S)Thiophosphoryl derivative

Based on these data, the P-O-P bridge in this compound is expected to have a bond length of approximately 1.61-1.62 Å and a bond angle in the range of 130-135°. The P=S bond length is anticipated to be around 1.87-1.90 Å. The bond angles around the phosphorus atoms will be roughly tetrahedral, but will be distorted due to the different electronic nature of the substituents (S, O, OH).

Further detailed research, including dedicated gas-phase electron diffraction studies and high-level quantum chemical calculations on this compound, is necessary to refine these predicted structural parameters and to fully characterize its conformational landscape in the gas phase.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the electronic structure and the nature of chemical bonds within a molecule. For monothiopyrophosphoric acid, these methods can detail the differences between the phosphorus-oxygen (P-O) and phosphorus-sulfur (P-S) bonds, which are crucial to its chemical behavior.

Density Functional Theory (DFT) Calculations on this compound Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chemrxiv.org It allows for the calculation of various properties, including molecular geometry, charge distribution, and bond energies. In studies of related thiophosphate compounds, DFT calculations have been instrumental in characterizing the bonding nature of P-S and metal-sulfur interactions. nih.govresearchgate.netrsc.org

For a molecule like this compound, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including key bond lengths (P-O, P-S, P-O-P) and angles.

Analyze Electronic Properties: Calculate the distribution of electrons to understand the polarity of bonds. For instance, electron localization function (ELF) simulations on analogous thiophosphates have revealed a dominantly covalent nature for P-S bonds and a more ionic character for metal-sulfur interactions. nih.govresearchgate.net

Determine Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule, which can be used to validate the computed structure against experimental data.

Evaluate Reaction Energetics: Calculate the energy changes associated with reactions, such as hydrolysis or phosphorylation, providing insight into the molecule's reactivity.

Analyses of similar thiophosphate systems show that the [PS₄] tetrahedron is a common structural motif, with P-S interactions being strong and covalent. researchgate.netmdpi.com DFT can also be used to compute the density of states (DOS), which helps in understanding the contributions of different atomic orbitals to the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). chemrxiv.org

Table 4.1: Illustrative Data from DFT Calculations on Related Thiophosphate Systems Note: This table presents typical data obtained for thiophosphate compounds in computational studies. Specific values for this compound would require dedicated calculations.

Parameter Typical Calculated Value/Observation Reference
P-S Bond Character Primarily covalent nih.govrsc.org
P-S Bond Length ~2.01 - 2.14 Å mdpi.com
Band Gap (Calculated) Indirect, varies with cation (e.g., 1.8 - 2.38 eV) nih.govresearchgate.net
Dominant Contributor to Optical Properties [PS₄] tetrahedra researchgate.netmdpi.com

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These methods are crucial for exploring the potential energy surface (PES) of a molecule. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry.

For this compound, exploring the energy landscape would involve:

Identifying Conformational Isomers: The molecule is not rigid and can exist in various spatial arrangements, or conformers, due to rotation around its single bonds (e.g., the P-O-P bridge). Ab initio calculations can identify the geometries of stable conformers, which correspond to minima on the PES.

Determining Rotational Barriers: The calculations can determine the energy barriers (transition states) that separate different conformers, providing information on the molecule's flexibility and the rates of interconversion between conformers at a given temperature.

Mapping Reaction Pathways: For chemical transformations like hydrolysis or decomposition, ab initio methods can map the entire reaction pathway from reactants to products, identifying the transition state structure and the activation energy, which governs the reaction rate.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions, conformational changes, and intermolecular interactions. researchgate.net

Solvent Effects on Molecular Conformation and Reactivity

Most biological and many chemical processes occur in solution, typically in water. The solvent can have a profound impact on the structure and reactivity of a solute molecule. MD simulations are an ideal tool for investigating these effects at a molecular level. rsc.orgnih.gov

For this compound dissolved in an aqueous solution, MD simulations could reveal:

Hydration Shell Structure: How water molecules arrange themselves around the acid, forming a hydration shell. The simulation can quantify the number of water molecules in the first and second hydration shells and their average distance from the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the phosphate (B84403) and thiophosphate groups and the surrounding water molecules. These interactions are critical for stabilizing the molecule in solution.

Conformational Preferences: How the presence of water influences the equilibrium between different conformers of the acid. The solvent can stabilize certain conformations over others, which can be different from the preference in the gas phase. mdpi.com

Ionization State: The protonation state of the acidic protons is highly dependent on the solvent environment. MD simulations, often combined with quantum mechanics (QM/MM methods), can help understand the pKa values of the different hydroxyl groups.

Intermolecular Interactions with Biological and Chemical Systems

This compound and its derivatives are of interest for their interactions with biological systems, particularly enzymes that process pyrophosphate. MD simulations are widely used to study the binding of small molecules (ligands) to biological macromolecules like proteins. acs.org

A simulation of this compound with an enzyme, such as a kinase or a synthase, could provide insights into:

Binding Pose: The specific orientation and conformation of the acid within the enzyme's active site.

Key Interactions: Identification of the crucial intermolecular forces, such as hydrogen bonds and electrostatic interactions, that stabilize the enzyme-ligand complex. For example, simulations can identify which amino acid residues in the active site interact with the sulfur and oxygen atoms of the ligand.

Binding Free Energy: Advanced MD techniques can be used to calculate the binding affinity of the ligand to the protein, which is a critical parameter in drug design.

Conformational Changes: How the binding of the ligand induces conformational changes in the protein, which is often essential for its function. The binding of thiamine (B1217682) pyrophosphate analogues to riboswitches, for example, has been shown to induce significant conformational changes. acs.org

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds. nih.gov DFT and other quantum chemical methods can accurately predict a range of spectroscopic parameters. For pyrophosphate and thiophosphate analogs, these predictions are vital for confirming their structure and understanding their electronic properties. researchgate.netmdpi.com

For this compound, theoretical predictions would include:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies and intensities. The P-S bond has a characteristic vibrational frequency that is distinct from the P-O bonds, making vibrational spectroscopy a useful tool for confirming the presence of the thiophosphate group.

Nuclear Magnetic Resonance (NMR) Parameters: Prediction of NMR chemical shifts (e.g., ³¹P NMR) and coupling constants. The chemical environment of the two phosphorus atoms in this compound are different, which should be reflected in distinct ³¹P NMR signals. Computational predictions can help assign these signals to the correct phosphorus atom.

UV-Vis Spectra: Calculation of electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible range. This provides information about the electronic transitions within the molecule.

By modeling reaction pathways, computational chemistry can also predict the likely products of chemical reactions and the mechanisms by which they form, guiding synthetic efforts and the understanding of the molecule's stability and degradation routes. mdpi.com

Computational Design of Novel Thiophosphate Systems

The computational design of novel thiophosphate systems, including analogs of this compound, represents a frontier in medicinal chemistry and materials science. By leveraging the power of modern computing, researchers can conceptualize, evaluate, and refine new molecular entities in silico before their physical synthesis, saving significant time and resources. This rational design process is driven by a deep understanding of molecular interactions and reactivity, calculated through sophisticated theoretical models.

The design of novel thiophosphate systems often begins with a target application, such as the development of specific enzyme inhibitors or new materials with unique electronic properties. Computational techniques are then employed to predict the properties of virtual compounds and to guide the selection of the most promising candidates for synthesis and experimental validation.

A key aspect of this design process is the use of quantitative structure-activity relationship (QSAR) models. These models correlate the structural or property descriptors of molecules with their biological activity or other desired outcomes. For instance, in the design of enzyme inhibitors, descriptors such as molecular weight, lipophilicity, and electronic parameters can be used to predict the inhibitory potency of novel thiophosphate analogs.

Molecular docking and molecular dynamics (MD) simulations are also central to the computational design of thiophosphates. nih.gov Docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions that stabilize the complex. researchgate.net MD simulations, on the other hand, offer a dynamic view of the system, revealing how the ligand and receptor behave over time and providing a more accurate assessment of binding free energies. nih.gov

Recent research has focused on the design of novel bisphosphonate analogs as inhibitors of human farnesyl pyrophosphate synthase (hFPPS), a key enzyme in the mevalonate (B85504) pathway. researchgate.netmcgill.ca In these studies, computational methods were used to design isosteric analogs of known inhibitors, where, for example, an oxygen atom replaces a nitrogen atom to explore new chemical space while maintaining the essential pharmacophore. researchgate.net The binding modes and stability of these designed compounds were then evaluated using docking and dynamic simulations. researchgate.net

The following table presents hypothetical data from a computational study aimed at designing novel this compound derivatives as inhibitors of a target enzyme. The data includes calculated binding affinities and key molecular descriptors used in the design process.

Compound IDIUPAC NameMolecular FormulaCalculated Binding Affinity (kcal/mol)Predicted IC50 (µM)
MTP-A01(2-aminoethyl) monothiopyrophosphateC2H9O6P2S+-8.515.2
MTP-A02(2-mercaptoethyl) monothiopyrophosphateC2H9O6P2S+-9.18.9
MTP-A03(3-aminopropyl) monothiopyrophosphateC3H11O6P2S+-8.812.5
MTP-A04(3-mercaptopropyl) monothiopyrophosphateC3H11O6P2S+-9.56.3
MTP-B01S-phenyl monothiopyrophosphateC6H7O6P2S--10.23.1
MTP-B02S-(4-chlorophenyl) monothiopyrophosphateC6H6ClO6P2S--11.01.5
MTP-B03S-(4-methylphenyl) monothiopyrophosphateC7H9O6P2S--10.52.5

Note: The data in this table is illustrative and derived from computational predictions for hypothetical compounds.

Further detailed research findings from computational studies often involve the analysis of reaction mechanisms, such as hydrolysis or isomerization. For instance, density functional theory (DFT) calculations have been employed to investigate the thiol-thione isomerization of monothiopyrophosphate, revealing that the reaction likely proceeds through a concerted intramolecular mechanism. researchgate.net Such studies provide activation energies and transition state geometries, which are crucial for understanding the stability and reactivity of designed compounds.

The table below summarizes findings from a hypothetical computational study on the reaction kinetics of designed thiophosphate systems.

System IDReaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Solvent Model
MTP-H1HydrolysisDFT (B3LYP/6-31G*)22.5PCM (Water)
MTP-H2HydrolysisDFT (M06-2X/def2-TZVP)20.1SMD (Water)
MTP-I1IsomerizationMP2/aug-cc-pVTZ28.7IEFPCM (Water)
MTP-I2IsomerizationDFT (B3LYP/6-311+G**)27.9CPCM (Water)

Note: The data in this table is illustrative and represents typical outputs from computational chemistry studies.

The computational design of novel thiophosphate systems is a rapidly evolving field. As computational methods become more powerful and accurate, and as our understanding of the underlying chemical principles deepens, we can expect the in silico design of new molecules with tailored properties to become an increasingly important driver of scientific innovation.

Reactivity and Reaction Mechanisms

Hydrolysis and Solvolysis Mechanisms of Monothiopyrophosphoric Acid Derivatives

The cleavage of the P-O-P or P-S-P bridge in this compound and its derivatives through hydrolysis and solvolysis is a fundamental aspect of its chemistry. The mechanisms of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

Kinetic Studies of Decomposition Pathways

Kinetic studies on the hydrolysis of µ-monothiopyrophosphate have provided significant insights into its decomposition pathways. The rate of hydrolysis is markedly dependent on the pH of the solution, which dictates the protonation state of the molecule. The hydrolysis of the trianion and dianion of µ-monothiopyrophosphate proceeds with distinct rate constants. For instance, at 5 °C, the rate constants for the hydrolysis of the trianion and dianion are 0.103 min⁻¹ and 1.93 min⁻¹, respectively.

The pH-rate profile for the hydrolysis of µ-monothiopyrophosphate shows breaks that correspond to the pKa values of the acid, indicating that different ionic species exhibit varying reactivity. The entropy of activation for the hydrolysis at pH 7.0 has been determined to be 0.2 eu, suggesting a dissociative transition state for the reaction mechanism.

Below is an interactive data table summarizing the pH-dependent rate constants for the hydrolysis of different ionic species of µ-monothiopyrophosphate.

Ionic SpeciesTemperature (°C)Rate Constant (min⁻¹)
Tetraanion250.0032
Trianion251.39
Trianion50.103
Dianion51.93

Catalytic Effects on Hydrolysis

The hydrolysis of this compound and its derivatives can be significantly influenced by the presence of catalysts. Both enzymatic and metal-ion catalysis play crucial roles in accelerating the cleavage of the thiophosphate moiety.

Enzymes such as alkaline phosphatase can catalyze the hydrolysis of inorganic thiophosphate, leading to the release of hydrogen sulfide (B99878) and inorganic phosphate (B84403). The catalytic rate of H₂S release from thiophosphate by E. coli alkaline phosphatase is approximately 10-fold greater than the rate of hydrolysis of O-phosphorothioate, but about 50-fold less than the rate of hydrolysis of phosphate esters. The substitution of the native Zn(II) in alkaline phosphatase with Co(II) can alter the catalytic activity, increasing the rate of O-phosphorothioate hydrolysis by 4-fold while reducing the rate of thiophosphate hydrolysis by 10-fold.

Metal ions can also act as catalysts in the hydrolysis of thiophosphate esters. For example, dinuclear metal complexes have been investigated as mimics for organophosphate hydrolases to catalyze the degradation of thiophosphate triesters. The catalytic activity of these complexes is dependent on the nature of the metal ion and the coordination environment.

Nucleophilic and Electrophilic Reactivity of this compound

The phosphorus and sulfur centers in this compound provide sites for both nucleophilic and electrophilic attack, leading to a variety of chemical transformations.

Reactions with Alcohols and Amines

This compound and its activated derivatives can react with nucleophiles such as alcohols and amines. These reactions are fundamental to the formation of thiophosphate esters and amides. The reaction of N-tert-butyl-P-phenylphosphonamidothioic acid with alcohols has been shown to proceed through an elimination-addition mechanism involving a metathiophosphonate intermediate. The rate of this reaction is influenced by the concentration and steric hindrance of the alcohol.

Formation of Thiophosphate Esters and Amides

The synthesis of thiophosphate esters and amides can be achieved through the reaction of a suitable thiophosphorylating agent, derived from this compound, with alcohols or amines. For instance, thiophosphorylation of alkylamines can be performed using thiophosphoryl chloride (SPCl₃) in an aqueous medium to produce thiophosphoramidates. The resulting thiophosphoramidate-S-anions can then be S-alkylated with soft electrophiles. This "click chemistry" approach in water offers a convenient route to N,S-dialkyl thiophosphoramidates.

Redox Chemistry of this compound Systems

The presence of the sulfur atom in this compound imparts it with distinct redox properties compared to its pyrophosphate counterpart. The sulfur atom can exist in different oxidation states, allowing the molecule to participate in redox reactions.

While specific studies on the redox chemistry of this compound are limited, the broader class of thiophosphates is known to undergo oxidation and can also act as reducing agents. For example, trisodium (B8492382) thiophosphate can be used for the aqueous reduction of alkyl and aryl azides to their corresponding amines, during which the thiophosphate is oxidized to phosphate. The electrochemical properties of metal thiophosphates have also been investigated, revealing their potential applications in areas such as electrocatalysis. The redox behavior of these systems is complex and is influenced by the molecular structure and the surrounding chemical environment.

Oxidation Pathways and Products

Detailed experimental studies specifically outlining the oxidation pathways and identifying the resulting products of this compound are not extensively available in the reviewed scientific literature. General principles of thiophosphate chemistry suggest that the sulfur atom is susceptible to oxidation by various oxidizing agents. Potential oxidation could lead to the formation of a sulfoxide, a sulfone, or result in the cleavage of the P-S-P bond, a process known as desulfurization.

In the context of related phosphorothioate (B77711) compounds, oxidation can lead to the formation of disulfide-linked dimers or the replacement of the sulfur atom with an oxygen atom, yielding the corresponding phosphate. For instance, the oxidation of O,O-diethyl thiophosphate by strong oxidant radicals like dichloride radical anions (Cl₂⁻•) has been shown to proceed via a sulfur-centered hemi-bond radical, which can then lead to the formation of a P-S-S-P linked dimer. oup.com However, the specific products and mechanisms for the oxidation of the P-S-P bridge in this compound remain to be fully elucidated.

Reduction Reactions and Mechanisms

Specific information regarding the reduction reactions and mechanisms of this compound is limited in the current body of scientific literature. General knowledge of thiophosphate chemistry suggests that the thiophosphoryl group can undergo reduction, potentially leading to the cleavage of the P-S bond and the formation of phosphate and a reduced sulfur species.

Desulfurization, the removal of the sulfur atom, can be achieved under reductive conditions. For example, radical-mediated desulfurization of alkyl thiols has been accomplished using phosphite (B83602) radicals, where the phosphite acts as a sulfur-trapping agent. nih.govresearchgate.net This process involves a thiophosphoranyl radical intermediate. researchgate.net While these studies provide insight into potential reductive pathways for sulfur-containing phosphorus compounds, the specific application of these mechanisms to this compound, with its P-S-P linkage, has not been detailed.

Isomerization and Rearrangement Processes

This compound and its derivatives can undergo isomerization and rearrangement reactions, primarily involving the migration of the sulfur atom. The most notable of these is the thiolo-thiono isomerization.

The isomerization of symmetrical monothiopyrophosphates, which contain a P-S-P linkage, has been the subject of detailed mechanistic studies. These investigations have revealed that the conversion between the thiolo isomer (P-S-P) and the thiono isomer (P-O-P=S) can proceed through two distinct pathways. tandfonline.comtandfonline.com

One proposed mechanism is an Sₙ2(P) reaction, which is induced by the presence of external anionic species. tandfonline.comtandfonline.com In this pathway, a nucleophilic anion attacks one of the phosphorus centers, leading to the cleavage of a P-S or P-O bond and subsequent reformation to yield the isomerized product. This process is catalyzed by the anionic species. tandfonline.com

A second, dissociative mechanism has also been proposed, which proceeds through the formation of ion pairs and free ions. tandfonline.comtandfonline.com In this pathway, the monothiopyrophosphate molecule undergoes heterolytic cleavage to form an ion pair, which can then recombine to form the isomer. tandfonline.comresearchgate.net Quantum-chemical modeling using DFT calculations suggests that the thiol-thione isomerization of a monothiopyrophosphate model compound proceeds via a concerted intramolecular mechanism. nih.gov

Another relevant transformation observed in related thiophosphate compounds is the rearrangement of S-(2-aminoethyl) thiophosphates to N-(2-mercaptoethyl)phosphoramidates. This rearrangement occurs under basic conditions and involves the intramolecular migration of the phosphoryl group from the sulfur atom to the nitrogen atom of the aminoethyl moiety.

The propensity of monothiopyrophosphates to undergo these isomerization and rearrangement reactions highlights the dynamic nature of the thiophosphate group and is a key aspect of their chemical behavior. tandfonline.com

Table of Reaction Parameters for Thiolo-Thiono Isomerization

ParameterSₙ2(P) MechanismDissociative Mechanism
Nature of Reaction Bimolecular, Catalyzed by AnionsUnimolecular, Involves Ion-Pair Intermediates
Key Intermediate Pentacoordinate Phosphorus Transition StateIon Pair / Free Ions
Influencing Factors Concentration and Nucleophilicity of Anionic SpeciesSolvent Polarity

Coordination Chemistry and Metal Complexes

Ligand Properties of Monothiopyrophosphoric Acid and its Anions

The monothiopyrophosphate anion (MTP⁴⁻) is a versatile ligand capable of forming stable complexes with various metal ions. Its binding affinity is comparable to that of pyrophosphate (PPi). nih.gov The dissociation constants (Kd) for several divalent metal-MTP complexes have been determined, highlighting its effective binding capabilities. For instance, kinetically measured Kd values for Mg²⁺, Mn²⁺, and Co²⁺ are 32 ± 4 µM, 5.4 ± 1.4 µM, and 27 ± 15 µM, respectively. nih.gov Thermodynamic measurements have yielded similar values, with a Kd of 28 ± 13 µM for Mg²⁺ and 11 ± 4 µM for Co²⁺. nih.gov In an enzymatic context, the dissociation constant for MgMTP with pyrophosphate-dependent phosphofructokinase was found to be 64 µM. nih.gov

The MTP anion is an ambidentate ligand, meaning it possesses multiple donor sites. Specifically, it can coordinate to metal centers through its terminal oxygen atoms, the bridging sulfur atom, or a combination thereof. This versatility allows for several potential chelation modes. While direct structural studies on a wide range of MTP-metal complexes are limited, its coordination behavior can be inferred from its pyrophosphate analogue and general principles of coordination chemistry.

Likely coordination modes include:

Bidentate Chelation: The most common mode for similar polyphosphate ligands involves the formation of a six-membered chelate ring through two terminal oxygen atoms. This arrangement is entropically favored and creates a stable complex.

Bridging Coordination: The MTP anion can act as a bridge between two or more metal centers. This can occur through the sulfur atom, the oxygen atoms, or both, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net For pyrophosphate, bridging coordination is a well-established mode, forming structures that connect metal centers. researchgate.netresearchgate.net

Monodentate Coordination: Although less common, coordination through a single oxygen atom is also possible, particularly in the presence of competing ligands or under specific steric constraints.

The preference for a particular coordination mode is influenced by factors such as the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the presence of other ligands in the coordination sphere.

The Hard-Soft Acid-Base (HSAB) theory is a crucial framework for understanding the coordination preferences of the monothiopyrophosphate ligand. adichemistry.comfiveable.mewikipedia.orglibretexts.org This theory classifies Lewis acids (metal ions) and Lewis bases (ligands) as either "hard" or "soft". wikipedia.orglibretexts.org Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. adichemistry.comwikipedia.org Similarly, hard bases contain small, highly electronegative donor atoms (like O, F), while soft bases have larger, less electronegative, and more polarizable donor atoms (like S, I). fiveable.metamu.edu The fundamental principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.orgtamu.edu

The MTP anion is a classic example of a ligand with both hard and soft donor sites:

Hard Donor Sites: The oxygen atoms are hard Lewis bases.

Soft Donor Site: The bridging sulfur atom is a soft Lewis base.

This dual character dictates its coordination behavior with different metal ions:

Hard Metal Ions (e.g., Mg²⁺, Ca²⁺, Al³⁺, Lanthanides, Actinides): These metals are classified as hard acids and are expected to preferentially coordinate with the hard oxygen donor atoms of the MTP ligand, likely forming stable chelate rings.

Soft Metal Ions (e.g., Ag⁺, Hg²⁺, Cd²⁺): These soft acids are predicted to favor coordination with the soft sulfur atom of the MTP bridge.

Borderline Metal Ions (e.g., Co²⁺, Ni²⁺, Cu²⁺, Fe²⁺): These metals have intermediate properties and can coordinate with either the oxygen or sulfur donors, or potentially both. The resulting complex and coordination mode can be influenced by the specific reaction conditions and the electronic and steric environment of the metal center. wikipedia.org

Synthesis and Characterization of Metal-Monothiopyrophosphate Complexes

The synthesis of metal-monothiopyrophosphate complexes generally involves the reaction of a soluble salt of the desired metal with a solution of a monothiopyrophosphate salt, typically in an aqueous or alcoholic medium. Control of pH is often critical to ensure the desired protonation state of the ligand and to prevent hydrolysis of the MTP. While specific synthetic procedures for a wide range of MTP complexes are not extensively documented, general methods for producing metal thiophosphates, such as solvent-free reactions at elevated temperatures, may also be applicable. mdpi.com

Characterization of these complexes employs a variety of spectroscopic and analytical techniques:

Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the P-O, P-S, and P-O-P bonds and to probe how they are affected by coordination to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying the phosphorus environment and can provide evidence for coordination and structural information in solution.

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the MTP ligand in the solid state.

UV-Visible Spectroscopy: Used to study the d-d electronic transitions in transition metal complexes, providing information about the coordination geometry of the metal ion. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: A valuable tool for characterizing paramagnetic metal complexes, such as those of Mn(II) and Co(II). nih.govnih.gov

Monothiopyrophosphate forms complexes with several transition metals, including those of biological and industrial importance.

Magnesium (Mg²⁺): As a hard acid, Mg²⁺ preferentially interacts with the oxygen donors of MTP. The MgMTP²⁻ complex has been studied, particularly as a substrate for enzymes that naturally utilize MgPPi. nih.govnih.gov The characterization of magnesium complexes often involves techniques like NMR and IR spectroscopy to understand the ligand coordination environment. syr.edu

Manganese (Mn²⁺): This borderline acid can interact with both oxygen and sulfur donors. The MnMTP²⁻ complex exhibits a strong binding affinity. nih.gov Characterization of manganese complexes often includes EPR spectroscopy due to the paramagnetic nature of Mn(II), as well as UV-Vis spectroscopy and magnetic susceptibility measurements. nih.govmdpi.comresearchgate.net

Cobalt (Co²⁺): Also a borderline acid, Co²⁺ forms a stable complex with MTP. nih.gov Spectroscopic techniques such as UV-Vis are used to probe the octahedral or tetrahedral coordination geometry typically adopted by Co(II) complexes. researchgate.net

The stability and reactivity of these complexes are of significant interest. For example, the hydrolysis rates of MgMTP²⁻, CoMTP²⁻, and MnMTP²⁻ have been measured, showing that complexation can modestly alter the rate of P-S bond cleavage compared to the free ligand. nih.gov

Table 1: Dissociation Constants (Kd) for Transition Metal-Monothiopyrophosphate Complexes

Metal IonKd (µM) - Kinetic MeasurementKd (µM) - Thermodynamic Measurement
Mg²⁺32 ± 4 nih.gov28 ± 13 nih.gov
Mn²⁺5.4 ± 1.4 nih.govNot Reported
Co²⁺27 ± 15 nih.gov11 ± 4 nih.gov

There is limited specific research available on the coordination of this compound with main group metals. However, based on HSAB principles, one can predict the likely interactions. Hard main group cations like Na⁺, K⁺, and Ca²⁺ would be expected to form primarily ionic interactions with the hard oxygen atoms of the MTP anion. Softer, more polarizable main group cations, such as Pb²⁺ or Tl⁺, might show a greater affinity for the soft sulfur donor atom. The study of these complexes could reveal interesting structural diversity and coordination chemistry.

The f-block elements, lanthanides and actinides, are classified as hard Lewis acids due to their typically high positive charges and large ionic radii. umsystem.edu Consequently, they exhibit a strong preference for coordination with hard donor ligands, such as those containing oxygen. umsystem.edu This preference suggests that in complexes with monothiopyrophosphate, lanthanides and actinides would primarily bind to the oxygen atoms of the ligand.

However, the presence of the soft sulfur donor in the MTP ligand introduces the possibility of selective recognition. The separation of actinides from lanthanides is a significant challenge in nuclear waste reprocessing due to their similar ionic radii and coordination chemistry. umsystem.edu Ligands that incorporate both hard and soft donor atoms have been investigated for their potential to selectively bind to actinides, which are considered to have a slightly greater affinity for soft donors (a higher degree of covalency in bonding) compared to lanthanides. umsystem.edu

Applications of Monothiopyrophosphate Complexes in Catalysis and Materials Science

The presence of both sulfur and oxygen donor atoms, along with a flexible P-S-P bridge, allows monothiopyrophosphate to form a diverse range of coordination complexes with various metal ions. These complexes have been explored for their utility in both catalytic processes and as building blocks for solid-state materials.

Homogeneous and Heterogeneous Catalysis

While the catalytic applications of pyrophosphate-metal complexes have been noted in reactions such as the conversion of butane to maleic anhydride, specific research into the catalytic activity of monothiopyrophosphate complexes is an emerging area. researchgate.net The distinct electronic properties imparted by the sulfur atom in the monothiopyrophosphate ligand are expected to modulate the catalytic behavior of the coordinated metal center.

Homogeneous Catalysis: In homogeneous catalysis, the solubility of metal-ligand complexes is crucial. Monothiopyrophosphate complexes, with appropriate counter-ions, can be designed to be soluble in various organic solvents, making them potential catalysts for a range of organic transformations. The hemilabile nature of ligands with both hard (oxygen) and soft (sulfur) donor atoms can be advantageous in catalysis, where the dissociation of a weakly bound donor atom can create a vacant coordination site for substrate binding. vu.nl

Heterogeneous Catalysis: For applications in heterogeneous catalysis, monothiopyrophosphate complexes can be immobilized on solid supports such as silica (B1680970) or polymers. mdpi.com This approach combines the catalytic activity of the complex with the ease of separation and reusability characteristic of heterogeneous catalysts. Coordination polymers and metal-organic frameworks (MOFs) incorporating monothiopyrophosphate as a linker represent a promising strategy for developing robust and selective heterogeneous catalysts. mdpi.comnih.gov The porous nature of these materials can also impart size and shape selectivity to the catalytic reactions.

Precursors for Metal Phosphosulfide Materials

Metal phosphosulfides (MPSx) are a class of materials with interesting electronic, optical, and catalytic properties. The use of single-source precursors, which contain all the necessary elements in one molecule, is an effective strategy for the synthesis of these materials at lower temperatures and with better control over stoichiometry. researchgate.netnih.gov

Monothiopyrophosphate complexes are well-suited as single-source precursors for the synthesis of metal phosphosulfide materials. Upon thermal decomposition, these complexes can break down to yield the corresponding metal phosphosulfide, with the volatile organic components being removed. The thermal analysis of these precursor compounds is crucial to determine their decomposition pathways and the optimal conditions for the formation of the desired material phase. researchgate.net This method offers a potentially cleaner and more controlled route to novel metal phosphosulfide nanomaterials with applications in areas such as electrocatalysis for the hydrogen evolution reaction. researchgate.net

Structural and Electronic Properties of Coordination Compounds

The structural and electronic properties of monothiopyrophosphate coordination compounds are fundamental to understanding their reactivity and potential applications. The monothiopyrophosphate anion can act as a versatile ligand, adopting various coordination modes, including monodentate, bidentate, and bridging, leading to the formation of mononuclear complexes, multinuclear clusters, and coordination polymers. researchgate.net

Electronic Properties: The electronic properties of monothiopyrophosphate complexes are investigated using a combination of spectroscopic techniques and computational methods.

Spectroscopic Analysis:

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the monothiopyrophosphate ligand upon coordination to a metal ion. Shifts in the characteristic stretching frequencies of the P-O, P-S, and P-S-P groups provide evidence of coordination and can offer information about the coordination mode. researchgate.netmdpi.com

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes provide information about the electronic transitions between molecular orbitals, which are influenced by the nature of the metal ion and the ligand field environment. researchgate.net

Magnetic Properties: For complexes containing paramagnetic metal ions, magnetic susceptibility measurements can determine the magnetic moment of the complex, providing insights into the oxidation state and spin state of the metal center. In polynuclear complexes, these measurements can also reveal the nature and strength of magnetic exchange interactions between metal centers bridged by the monothiopyrophosphate ligand. mdpi.com

Computational Studies: Density Functional Theory (DFT) and other computational methods are employed to model the electronic structure and bonding in monothiopyrophosphate complexes. riken.jpmdpi.com These calculations can provide a deeper understanding of the nature of the metal-ligand interactions, the distribution of electron density, and the energies of the frontier molecular orbitals, which are crucial for predicting their reactivity. tamu.edunih.govumn.eduresearchgate.net

Below is a table summarizing the dissociation constants for some metal-monothiopyrophosphate complexes, which provides a measure of their stability in solution.

Metal IonDissociation Constant (Kd) in µM
Mg2+32 +/- 4
Mn2+5.4 +/- 1.4
Co2+27 +/- 15

Biochemical Roles and Mechanistic Interactions Excluding Clinical/safety

Enzymatic Interactions with Monothiopyrophosphate Analogs

The substitution of a sulfur atom for an oxygen in the pyrophosphate structure creates monothiopyrophosphate (MTP), a molecule with altered bond lengths, angles, and electronic properties compared to its natural counterpart, pyrophosphate (PPi). These differences make MTP and its derivatives powerful probes for studying enzyme-substrate interactions.

Substrate Specificity and Recognition Mechanisms of Phosphotransferases

Phosphotransferases, enzymes that catalyze the transfer of a phosphoryl group from a donor to an acceptor molecule, often exhibit a degree of promiscuity that allows them to recognize and process analogs like MTP. However, this interaction is typically characterized by altered kinetics compared to the natural substrate.

A notable example is the interaction of MTP with pyrophosphate-dependent phosphofructokinase (PFK). nih.gov This enzyme utilizes PPi as a phosphoryl donor in glycolysis. Studies have shown that the magnesium complex of MTP (MgMTP) can also act as a substrate for PFK, phosphorylating fructose (B13574) 6-phosphate. nih.gov However, the kinetic parameters are significantly different from those of the natural substrate, MgPPi.

The affinity of the enzyme for MgMTP is lower than for MgPPi, as indicated by their respective dissociation constants. nih.gov Furthermore, the maximal velocity (Vmax) of the reaction with MgMTP is considerably lower. nih.gov Despite the reduced catalytic efficiency, the fact that MgMTP is processed by the enzyme provides valuable insights into the flexibility of the active site and the mechanism of phosphoryl transfer. The accommodation of the larger sulfur atom in the active site suggests a dissociative transition state for the reaction. nih.gov

Table 1: Comparative Kinetic Parameters for Pyrophosphate-Dependent Phosphofructokinase

Substrate Km (µM) kcat (s⁻¹) Dissociation Constant (µM)
MgPPi 14.5 140 14
MgMTP 173 3.4 64

Data from a study on pyrophosphate-dependent phosphofructokinase, highlighting the differences in kinetic parameters when using the natural substrate (MgPPi) versus its monothio-analog (MgMTP). nih.gov

Enzyme Inhibition Studies (Mechanistic Insights)

Monothiopyrophosphate and its analogs can also act as inhibitors of enzymes that utilize pyrophosphate. These inhibition studies are instrumental in elucidating the catalytic mechanisms and the nature of enzyme-substrate interactions. The substitution of sulfur for oxygen can lead to a molecule that binds to the active site but is hydrolyzed at a much slower rate, or not at all, effectively blocking the enzyme's activity. This competitive inhibition provides a means to study the binding event itself, independent of the catalytic turnover.

Role as Non-Hydrolyzable Substrate Analogs

The reduced lability of the P-S-P bond in monothiopyrophosphate compared to the P-O-P bond in pyrophosphate makes it a functional non-hydrolyzable or slowly-hydrolyzable analog. This property is particularly useful in structural biology and mechanistic enzymology. By using MTP or its derivatives, researchers can "trap" an enzyme in its substrate-bound state, allowing for the characterization of the enzyme-substrate complex through techniques like X-ray crystallography or NMR spectroscopy.

These "snapshot" views of the active site with the analog bound provide critical information about the specific amino acid residues involved in substrate binding and catalysis. They help to map the conformational changes that occur within the enzyme upon substrate binding and can reveal the geometry of the active site in a state that closely mimics the catalytically active conformation.

Intracellular Metabolism and Pathways in Model Organisms (e.g., microorganisms, plants)

The metabolic fate of monothiopyrophosphoric acid in non-mammalian organisms such as microorganisms and plants is an area of ongoing investigation. While the metabolism of phosphate (B84403) and pyrophosphate is well-established in these organisms, the specific pathways for the biosynthesis and degradation of their thio-analogs are not as clearly defined.

Biosynthesis and Degradation Pathways (if relevant)

Based on the available scientific literature, specific and complete metabolic pathways for the de novo biosynthesis of this compound in microorganisms and plants have not been extensively documented. While some bacteria have been shown to utilize organophosphorus compounds, including certain thiophosphates, as a source of phosphorus, this represents a degradation or salvage pathway rather than a dedicated biosynthetic route. uni-konstanz.de The enzymatic machinery for the formation of the P-S-P bond of monothiopyrophosphate within these organisms remains largely uncharacterized.

Similarly, dedicated degradation pathways for this compound in plants and microorganisms are not well-described. It is plausible that non-specific phosphatases or other hydrolytic enzymes could slowly break down this molecule, but specific enzymes and the corresponding genetic pathways have not been identified.

Biochemical Probes and Their Application in Mechanistic Biology

This compound and its derivatives, particularly thiophosphate analogs of nucleotides like adenosine (B11128) triphosphate (ATP), serve as invaluable biochemical probes for elucidating enzymatic mechanisms. The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate chain alters the electronic and steric properties of the molecule, often leading to a slower rate of hydrolysis while maintaining the ability to bind to enzyme active sites. This characteristic allows researchers to trap and study enzyme-substrate complexes that are otherwise transient, providing snapshots of different stages in a catalytic cycle.

Use in Investigating Enzyme Active Sites

Thiophosphate analogs of nucleotides are widely employed to probe the architecture and catalytic machinery of enzyme active sites. mdpi.com By observing how these modified substrates interact with an enzyme, researchers can infer details about the geometry of the active site, the roles of specific amino acid residues, and the coordination of metal ions.

A key application is in the study of enzymes that utilize ATP. Non-hydrolyzable or slowly-hydrolyzable analogs such as adenosine 5'-[γ-thio]triphosphate (ATPγS) can mimic the pre-hydrolysis state of the enzyme-ATP complex. mdpi.comnih.gov This allows for the structural and biophysical characterization of this state, which is often a crucial step in the catalytic cycle. For example, in studies of P-loop NTPases, which include diverse and vital enzyme families like helicases and ABC transporters, ATP analogs are instrumental in obtaining structural snapshots along the reaction coordinate. researchgate.netmdpi.com

The stereochemistry of thiophosphate analogs, which can exist as Rp and Sp diastereomers due to the chiral phosphorus center, provides a powerful tool for probing metal ion coordination within the active site. nih.gov Different enzymes often exhibit a preference for one diastereomer over the other, which can reveal the specific geometry of the Mg²⁺-ATP complex required for catalysis. nih.gov For instance, studies on DNA gyrase, a type II topoisomerase, have utilized ATPαS and ATPβS diastereomers to deduce that the catalytically active form of the enzyme likely involves an α,β,γ-tridentate Mg²⁺-ATP complex. nih.gov

Furthermore, the interaction of monothiopyrophosphate analogs with enzymes can reveal important functional characteristics. In the case of the eukaryotic CMG (Cdc45, Mcm2-7, GINS) replicative helicase, it was discovered that the enzyme can hydrolyze ATPγS to fuel DNA unwinding, a finding that challenged previous assumptions and suggested that a conformational change, rather than ATP hydrolysis itself, is the rate-limiting step in its mechanism. pnas.org This highlights how these analogs can uncover unexpected mechanistic details.

The following table summarizes findings from studies using thiophosphate analogs to investigate enzyme active sites:

Table 1: Application of Thiophosphate Analogs in Enzyme Active Site Investigation
Enzyme/Protein Thiophosphate Analog Used Key Findings Reference(s)
DNA Gyrase ATPαS (Rp and Sp), ATPβS (Rp and Sp) Demonstrated pronounced diastereoselectivity, suggesting a specific Mg²⁺-ATP coordination geometry (λ-exo configuration) is required for activity. The Rp isomers were effective substrates, while the Sp isomers were inhibitors. nih.gov
CMG Helicase ATPγS, AMP-PNP CMG can hydrolyze ATPγS to unwind DNA, indicating ATP hydrolysis is not the rate-limiting step. AMP-PNP was identified as a better non-hydrolyzable analog for preloading the helicase onto DNA without unwinding. pnas.org
Human DNA Helicase I ATPγS Unable to sustain helicase activity, indicating that ATP hydrolysis is essential for the unwinding function of this enzyme. oup.com
RECQ5 Helicase ATPγS, AMP-PNP, AMP-PCP None of the non-hydrolyzable or slowly-hydrolyzable analogs could support helicase activity, confirming the necessity of ATP hydrolysis. ATPγS acted as an inhibitor. researchgate.net
Msh2-Msh6 (DNA Mismatch Repair) ATPγS In the presence of ATPγS, the Msh2-Msh6 complex switches to a conformation that can slide off DNA ends, suggesting ATP binding modulates its interaction with DNA. marquette.edu

Tracers in Biochemical Pathways

While this compound and its nucleotide analogs are powerful tools as mechanistic probes and inhibitors, their use as tracers to follow the metabolic fate of the molecule through biochemical pathways is not a documented application. Metabolic tracing studies typically employ stable isotope-labeled molecules (e.g., containing ¹³C, ¹⁵N, or ²H) to track the transformation of a substrate into various downstream metabolites. mdpi.comescholarship.orgnih.govresearchgate.net The primary utility of thiophosphates in biochemistry lies in their altered chemical reactivity at the phosphate group, which is exploited to study enzyme mechanisms rather than to trace the flow of atoms through a metabolic network.

Interaction with Nucleic Acids and Proteins in in vitro Systems

The interactions of this compound analogs with nucleic acids and proteins are fundamental to their application as biochemical probes. These interactions can range from direct binding to nucleic acid structures to modulating the activity of proteins that bind or modify DNA and RNA.

Binding Studies with DNA/RNA (e.g., DNA repair mechanisms)

Thiophosphate modifications in nucleic acids and their precursors can significantly influence their structure and interactions. Amifostine, an organic thiophosphate, is known to be involved in promoting DNA repair mechanisms. taylorandfrancis.com Analogs like ATPγS are frequently used to study proteins involved in DNA repair, such as helicases and mismatch repair proteins, by trapping them in specific conformational states on the DNA. pnas.orgmarquette.edupnas.org

For example, in the study of the DNA mismatch repair protein Msh2-Msh6, ATPγS was used to mimic the ATP-bound state. marquette.edu This revealed that ATP binding leads to a conformational change that allows the protein to slide along the DNA, a critical step in its search for mismatches. marquette.edu Similarly, studies on the XPD helicase, a component of the nucleotide excision repair machinery, have used ATPγS to demonstrate that the enzyme can stably bind to DNA containing certain types of damage, like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), in an ATP-dependent manner. pnas.org

While direct binding studies of this compound itself to DNA are not extensively documented, research on thiophosphate-containing nucleotide analogs provides insight. For instance, DNA polymerases, which are central to DNA replication and repair, can catalyze the reverse reaction of pyrophosphorolysis. Studies have shown that some pyrophosphate analogs, such as imidodiphosphate and methylenediphosphonate, can be utilized by DNA polymerase beta in this reaction, whereas others cannot, indicating a high degree of specificity at the pyrophosphate-binding site. nih.gov This specificity is crucial for the fidelity of DNA synthesis and repair.

The introduction of a thiophosphate group can also be used to create nuclease-resistant DNA and RNA, which are valuable tools for various in vitro applications. uw.edu.pl

Protein-Ligand Interactions (e.g., ATPases, GTPases, kinases)

The substitution of oxygen with sulfur in the phosphate chain of nucleotides like ATP creates potent tools for studying protein-ligand interactions, particularly for enzymes that bind and hydrolyze these molecules. mdpi.com These analogs can act as inhibitors or slow substrates, allowing for the detailed characterization of binding affinities and the functional consequences of binding.

In the context of ATPases, thiophosphate analogs have been instrumental. For the AAA+ ATPase p97, involved in processes including DNA repair, a systematic investigation of various ATP analogs, including ATPγS, revealed that these mimics can alter binding affinity and may not perfectly replicate the natural ATP-bound state. mdpi.com ATPγS was found to be a suitable analog for studying the pre-hydrolysis state of p97, but its own hydrolysis to ADP was observed. mdpi.com Studies on DNA gyrase showed that the Rp diastereomers of ATPαS and ATPβS are good substrates for the ATPase reaction, while the Sp isomers are inhibitors, highlighting the stereo-specificity of the interaction. nih.gov

The interaction of thiophosphate analogs with kinases has also been extensively studied. These enzymes catalyze the transfer of a phosphate group, and thiophosphate analogs can be used to probe the mechanism of this transfer. For many kinases, ATPγS can bind to the active site but is transferred to a substrate much more slowly, or not at all, making it a competitive inhibitor. The stability of the thiophosphorylated product can also be exploited. For instance, a stable thiophosphoenzyme analog of nucleoside diphosphate (B83284) kinase was synthesized, which had a stability 400,000-fold greater than the natural phosphoenzyme, allowing for the determination of the true equilibrium dissociation constants for nucleotide binding. researchgate.net

The following table presents data on the interaction of thiophosphate analogs with various proteins:

Table 2: Protein-Ligand Interactions with Thiophosphate Analogs
Protein Ligand (Analog) Interaction Type / Measurement Finding Reference(s)
DNA Gyrase ATPγS Inhibition Good inhibitor of both ATP hydrolysis and ATP-supported supercoiling. nih.gov
DNA Gyrase ATPαS (Rp) Substrate Good substrate for ATPase reaction and supports catalytic DNA supercoiling. nih.gov
DNA Gyrase ATPβS (Rp) Substrate Good substrate for ATPase reaction but only supports slow DNA supercoiling, suggesting uncoupling of hydrolysis and supercoiling. nih.gov
Msh2-Msh6 ATPγS Binding Affinity Displays weaker binding to mismatched DNA in the presence of ATPγS compared to no nucleotide or ADP. marquette.edu
Nucleoside Diphosphate Kinase Thiophosphate-enzyme analog Stability / Binding The thiophosphorylated enzyme analog is 4.2 x 10⁵ times more stable than the phosphoenzyme, enabling measurement of NDP binding. researchgate.net
Tissue-Nonspecific Alkaline Phosphatase (TNAP) Monothiopyrophosphate Binding Affinity Molecular docking and dynamics simulations indicate a high affinity of monothiopyrophosphate for the enzyme's active site. mdpi.com

Advanced Analytical Methodologies for Monothiopyrophosphoric Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful technique for separating, identifying, and quantifying components of a mixture. illinois.edu The principle involves distributing the mixture between a stationary phase and a mobile phase; components move at different rates depending on their chemical and physical properties, leading to separation. illinois.edu For a polar and ionizable compound like monothiopyrophosphoric acid, liquid chromatography and its variants are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for separating ionizable compounds. hplc.eu The retention of such compounds in reversed-phase systems is highly dependent on the mobile phase pH, which must be carefully controlled with buffers to ensure reproducible results. hplc.eubiotage.com For acidic compounds like this compound, acidifying the mobile phase to a pH at least two units below the compound's pKa suppresses ionization, leading to better retention and improved peak shape. biotage.com

Several HPLC modes can be applied to thiophosphate analysis:

Reversed-Phase HPLC (RP-HPLC) : This is a common technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase. japsonline.com To analyze this compound, the mobile phase typically consists of an aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an acid, such as formic acid, trifluoroacetic acid (TFA), or orthophosphoric acid, to control the pH. hplc.eujapsonline.com

Anion-Exchange Chromatography (AEC) : This mode is highly effective for separating anions. nih.gov It uses a positively charged stationary phase to separate anions based on their charge. It is a suitable method for separating phosphate (B84403) and thiophosphate ions. helixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : Specialized columns, such as the mixed-mode Amaze HA, can be used to separate polar and charged compounds like phosphate and thiophosphate ions through a combination of anion-exchange and HILIC mechanisms. helixchrom.com

Detection of the separated compounds is commonly achieved using UV detectors or mass spectrometry. google.comshimadzu.com While the phosphate moiety itself does not have a strong chromophore, detection in the low UV range (200-210 nm) is possible. shimadzu.com For greater sensitivity and specificity, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is the preferred method. nih.govgoogle.com LC-MS/MS allows for the definitive identification and quantification of the analyte based on its mass-to-charge ratio and fragmentation patterns. google.com

Table 1: Examples of HPLC Conditions for the Analysis of Related Phosphorus-Containing Acids

Analyte(s) HPLC Column Mobile Phase Detection Reference(s)
Phosphate, Thiophosphate Amaze HA A: Water, 0.1% Formic Acid; B: Acetonitrile, 0.1% Formic Acid CAD (Charged Aerosol Detector) helixchrom.com
Phytic Acid (InsP6) C18 µBondapac Acetonitrile:Water (60:40) UV researchgate.net
Fosetyl-Al, Phosphorous Acid Not specified Methanol with 0.5% Formic Acid (used for dilution) LC-MS/MS google.com

Ion Chromatography for Anionic Species

Ion Chromatography (IC) is a specialized form of HPLC that is the method of choice for the determination of inorganic anions, including various phosphorus species. nih.gov This technique typically employs ion-exchange stationary phases and a conductivity detector. lcms.cz

For the analysis of this compound, an anion-exchange column would be used. nih.gov A key feature of modern IC systems is the use of a suppressor, which is placed between the analytical column and the conductivity detector. nih.gov The suppressor reduces the background conductivity of the eluent (typically a hydroxide (B78521) or carbonate/bicarbonate solution) while increasing the conductivity of the analyte ions. nih.gov This process significantly enhances the signal-to-noise ratio, allowing for the determination of phosphate and related anions down to parts-per-billion (ppb) levels. nih.gov Gradient elution, enabled by on-line eluent generators, can improve separation and reduce analysis time for samples containing multiple anions. nih.gov

Table 2: Principles of Ion Chromatography for Phosphorus Species

Feature Description Purpose Reference(s)
Separation Mechanism Ion-Exchange Separates anions based on their affinity for a positively charged stationary phase. nih.govsamyangtrilite.co.kr
Stationary Phase Anion-Exchange Column (e.g., Dionex IonPac™ AS11-HC) Provides the surface for selective retention of anions like phosphate. lcms.cz
Mobile Phase (Eluent) Hydroxide or Carbonate/Bicarbonate Solutions Carries the sample through the column and elutes the separated anions. nih.gov

| Detection | Suppressed Conductivity | Reduces background noise from the eluent and enhances the analyte signal, leading to high sensitivity. | nih.govlcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and thermally stable compounds. scioninstruments.com this compound, like other acids and phosphates, is non-volatile due to its polarity and the presence of acidic protons. sigmaaldrich.com Therefore, direct analysis by GC-MS is not feasible.

To make the analyte suitable for GC analysis, a chemical derivatization step is required. sigmaaldrich.com This process converts the polar, non-volatile acid into a more volatile and thermally stable derivative. sigmaaldrich.com The most common approach for acids is silylation, where active hydrogens on hydroxyl groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.commdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.commdpi.comresearchgate.net

Once derivatized, the volatile this compound ester can be injected into the GC-MS system. The compound is separated from other components on the GC column and subsequently ionized and detected by the mass spectrometer, which provides a unique mass spectrum for identification. scioninstruments.comepa.gov

Table 3: Derivatization Strategies for GC-MS Analysis of Non-Volatile Acids

Analyte Type Derivatization Reagent Derivative Formed Purpose of Derivatization Reference(s)
Amino Acids MTBSTFA TBDMS derivative Replaces active hydrogens on -OH, -NH₂, and -SH groups to increase volatility. sigmaaldrich.com
Fatty Acids, Sterols BSTFA/TMCS (99/1 v/v) TMS derivative Increases volatility and thermal stability for GC analysis. mdpi.com
Phosphorous Acid (Trimethylsilyl)diazomethane (TMSD) Methyl ester Replaces acidic hydrogen with a methyl group. google.com

Electrophoretic Methods for Separation and Characterization

Electrophoresis separates charged molecules by their migration in an electric field, typically through a matrix or in a capillary. bu.eduresearchgate.net The rate of migration depends on the molecule's charge, size, and shape, making it a valuable tool for analyzing ionic species like this compound. excedr.comthermofisher.com

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow fused silica (B1680970) capillary. excedr.com It separates ions based on their electrophoretic mobility under the influence of a high-voltage electric field. excedr.com CE is highly efficient and requires minimal sample volume, making it suitable for analyzing small ions and complex biological mixtures. excedr.com

The applicability of CE for analyzing small thiophosphate anions is well-established. For instance, CE has been instrumental in the systematic evolution of ligands by exponential enrichment (CE-SELEX) to select aptamers that specifically bind to diethyl thiophosphate (DETP), a metabolite of organophosphate pesticides. nih.govresearchgate.net This demonstrates the technique's ability to separate and resolve small thiophosphate-containing molecules from a complex library of nucleic acids. nih.govresearchgate.net For enhanced structural elucidation, CE can be coupled with mass spectrometry (CE-MS), which provides mass information on the separated analytes. researchgate.net

Table 4: Applications of Capillary Electrophoresis in Thiophosphate Analysis

Application CE Method Key Finding Reference(s)
Aptamer Selection CE-SELEX Successful selection of a DNA aptamer with high affinity for diethyl thiophosphate (DETP). nih.govresearchgate.net
Metabolite Analysis CE-ESI-MS/MS Capable of assigning metabolites, such as inositol (B14025) phosphates and pyrophosphates, from biological matrices. researchgate.net

| Separation of Derivatives | Capillary Electrophoresis | Used in the study of diastereomeric nucleoside-3'-thiophosphate derivatives. | unirioja.es |

Gel Electrophoresis for Biochemical Studies

Gel electrophoresis is a fundamental technique in molecular biology and biochemistry for separating macromolecules such as proteins and nucleic acids based on their size and charge. thermofisher.comwikipedia.org In the context of this compound research, gel electrophoresis is not typically used to analyze the small acid itself but is invaluable for studying its biochemical incorporation into larger molecules.

A primary application is the analysis of thiophosphorylation, a biochemical reaction where a kinase enzyme transfers a thiophosphate group from a donor like adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) to a substrate protein or nucleic acid. oup.comnih.gov The resulting thiophosphorylated biomolecules can then be analyzed by gel electrophoresis:

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is used to separate proteins. Thiophosphorylation can sometimes lead to a detectable shift in a protein's mobility.

Phos-tag Affinity Electrophoresis : This is a specialized method where the polyacrylamide gel is co-polymerized with a Phos-tag molecule, which is a dinuclear metal complex that specifically binds to phosphate and thiophosphate groups. nih.govresearchgate.net This binding significantly retards the migration of (thio)phosphorylated proteins, allowing for clear separation of modified from unmodified proteins and quantitative analysis of the kinase reaction. nih.govresearchgate.net

Denaturing Gel Electrophoresis of RNA : This technique has been used to study the role of specific phosphates in RNA self-cleavage by substituting them with thiophosphates. oup.com The substitution can alter the cleavage rate, and the resulting RNA fragments are analyzed by denaturing gel electrophoresis to pinpoint the location and importance of the modified phosphate. oup.com

These studies demonstrate how the incorporation of a thiophosphate moiety, derived from precursors related to this compound, can be traced and quantified in biochemical systems using gel electrophoresis. oup.comnih.govtaylorandfrancis.com

Table 5: Applications of Gel Electrophoresis in Thiophosphate-Related Biochemical Research

Technique Application Principle Reference(s)
Phos-tag SDS-PAGE Profiling protein thiophosphorylation Phos-tag in the gel binds to the thiophosphate group on proteins, causing a mobility shift for separation and quantification. nih.govresearchgate.net
Denaturing Gel Electrophoresis Analysis of RNA self-cleavage Separates RNA fragments after site-specific thiophosphate substitution to identify phosphates crucial for the catalytic reaction. oup.com

| General Protein Electrophoresis | Identification of thiophosphorylated proteins | Thiophosphorylation can alter the electrophoretic banding pattern compared to normal phosphorylation, helping to identify target proteins. | taylorandfrancis.com |

Electrochemical Detection and Sensing Strategies

Electrochemical methods offer sensitive and often rapid analytical pathways for the study and detection of phosphorus-containing compounds. For this compound and its derivatives, electrochemical strategies are primarily centered on their redox activity and their specific interactions with biological molecules, which can be harnessed for sensor development. These techniques, including voltammetry, amperometry, and the design of specialized biosensors, provide valuable tools for quantitative analysis and for elucidating the roles of these compounds in various chemical and biological systems.

Voltammetry and Amperometry for Redox Studies

Voltammetry and amperometry are powerful electroanalytical techniques used to study the redox behavior of electroactive species. While extensive research on the specific voltammetric profile of the parent this compound is not widely detailed, the application of these methods to related organothiophosphorus compounds demonstrates their viability for analysis. bibliotekanauki.pl

Voltammetric determination has been established as a quantitative method for phosphorothioates, a class of compounds structurally related to monothiopyrophosphate. bibliotekanauki.pl Techniques such as differential pulse voltammetry can be used for the quantitative determination of thiophosphoryl compounds. researchgate.net For instance, pulsed amperometric detection has been successfully employed in the analysis of reaction mixtures containing mixed monothiopyrophosphate esters of the structure EtOP(S)(OH)-O-P(O)(OH)(OR), allowing for the monitoring of transesterification processes. dtic.mil

The general principle of these methods involves applying a potential to an electrode and measuring the resulting current. The potential at which a compound is oxidized or reduced and the magnitude of the current can be used for qualitative identification and quantitative measurement, respectively. The presence of the sulfur atom in the thiophosphoryl group influences the electronic properties and redox potential compared to its oxygen analogues, forming the basis for electrochemical analysis. bibliotekanauki.pl

Table 1: Electrochemical Techniques Applied to Thiophosphorus Compounds

Technique Analyte Class / Specific Compound Application Reference
Voltammetric Determination Phosphorothioates Quantitative Analysis bibliotekanauki.pl
Differential Pulse Voltammetry General Thiophosphoryl Compounds Quantitative Determination researchgate.net

These examples underscore the potential of voltammetric and amperometric methods for the redox studies of this compound, even though specific applications may require tailored electrode systems and optimization of parameters like pH and supporting electrolyte.

Biosensors Utilizing Monothiopyrophosphate Interactions

Biosensors are analytical devices that combine a biological recognition element with a signal transducer to detect a target analyte with high specificity. eujournal.org The development of biosensors for monothiopyrophosphate is rooted in its specific interactions with certain enzymes, where it can act as a substrate or an inhibitor.

A key area of research involves the interaction of monothiopyrophosphate with enzymes such as alkaline phosphatases. mdpi.com Studies have shown that monothiopyrophosphate can bind to the active site of tissue-nonspecific alkaline phosphatase (TNAP). dntb.gov.uaresearchgate.net This specific binding event can be harnessed to create a biosensor. For example, the inhibition of the enzyme's catalytic activity by monothiopyrophosphate could be measured by a transducer, with the degree of inhibition correlating to the analyte concentration. mdpi.com

Furthermore, µ-monothiopyrophosphate has been identified as a substrate for enzymes like inorganic pyrophosphatase and UDP-glucose pyrophosphorylase. grafiati.com An enzyme-based biosensor could be designed to measure the products of the enzymatic reaction or the consumption of a co-substrate, which would be proportional to the monothiopyrophosphate concentration.

Another innovative approach involves the use of synthetic DNA catalysts, or DNAzymes. Researchers have developed metal-sensing platforms by incorporating a phosphorothioate (B77711) (P-S) modification into a DNAzyme. uwaterloo.ca This modification shifts the DNAzyme's activity to become dependent on thiophilic metals. uwaterloo.ca A similar principle could theoretically be adapted where a DNAzyme or another nucleic acid aptamer is selected for specific binding to the monothiopyrophosphate moiety, and this binding event is converted into a detectable signal (e.g., optical or electrochemical).

Table 2: Examples of Biological Interactions for Potential Monothiopyrophosphate Biosensors

Biological Component Interaction with Monothiopyrophosphate (or related structure) Potential Sensing Mechanism Reference
Tissue-Nonspecific Alkaline Phosphatase (TNAP) Ligand Binding Inhibition of enzymatic activity dntb.gov.uaresearchgate.net
Inorganic Pyrophosphatase Substrate Detection of reaction products grafiati.com
UDP-Glucose Pyrophosphorylase Substrate Detection of reaction products grafiati.com

These biosensing strategies offer the promise of highly selective and sensitive detection of this compound in complex biological and environmental samples, leveraging the specific molecular recognition inherent in biological systems. nih.gov

Synthesis and Characterization of Monothiopyrophosphate Analogs and Derivatives

Stereochemistry of Monothiopyrophosphoric Acid Derivatives

Chiral Synthesis and Resolution

The controlled synthesis of specific stereoisomers of monothiopyrophosphate analogs is a significant challenge. Methodologies have evolved from classical resolution of racemic mixtures to direct, stereocontrolled synthesis using advanced reagents.

Direct Stereocontrolled Synthesis

A prominent advancement in the stereocontrolled synthesis of thiophosphates involves the development of phosphorous-sulfur incorporation reagents, often stylized as Ψ-reagents. orgsyn.org These reagents, inspired by earlier work on oxathiaphospholanes, provide a stable and easily prepared platform for linking two molecular entities, such as nucleosides, to form a chiral thiophosphate with a high degree of stereocontrol. orgsyn.orgnih.gov The process typically involves a two-step sequence: first, the Ψ-reagent is "loaded" onto the first nucleoside, and second, this intermediate is coupled with a second nucleoside to form the desired stereopure phosphorothioate (B77711) dinucleotide. nih.gov This method avoids the use of highly moisture-sensitive P(III) phosphoramidites and chiral auxiliaries that often require multi-step preparation. orgsyn.org

Research has demonstrated the preparation of dimeric combinations of native deoxynucleosides (A, T, G, C) in high yields and with complete stereocontrol using this approach. nih.gov The development of related radical-based methods, using limonene-derived reagent systems, has further expanded the toolkit for creating P-chiral products from radical acceptors like olefins. chemrxiv.org

Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This can be achieved through chemical or enzymatic means.

Chemical Kinetic Resolution: This method often employs chiral catalysts. For instance, planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) analogues have been developed for the non-enzymatic kinetic resolution of racemic alcohols, a principle applicable to the resolution of precursors for thiophosphate synthesis. ethz.ch More recently, chiral nucleophilic catalysis has been applied to the synthesis of P-stereogenic centers. In one study, racemic H-phosphinate species were coupled with alcohols under halogenating conditions using a chiral catalyst like Benzotetramisole (BTM), achieving modest enantioselectivity (up to 62% ee). nih.gov

Enzymatic Kinetic Resolution: Enzymes are highly effective at discriminating between enantiomers, making them powerful tools for kinetic resolution. Phosphotriesterases (PTEs), in particular, have been extensively studied for their ability to enantioselectively hydrolyze chiral organophosphate esters. tamu.edu By screening a library of PTE mutants, researchers can identify enzymes that not only show high selectivity for one enantiomer but can even exhibit inverted stereopreference compared to the wild-type enzyme. tamu.edu This approach is discussed in more detail in the following section.

Resolution via Diastereomeric Salt Formation: A classical and scalable method for resolving chiral compounds is the formation of diastereomeric salts using a chiral resolving agent. pharmtech.com This technique is particularly effective for acidic or basic compounds, where the resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. pharmtech.com

Table 1: Research Findings on Chiral Synthesis of Phosphorothioate Analogs

Method/Catalyst Reactants Product Type Yield Enantiomeric/Diastereomeric Excess Reference
Ψ-reagent Nucleoside + Nucleoside Coupling Partner Dinucleoside Phosphorothioate High Complete Stereocontrol nih.gov
(S)-Benzotetramisole (BTM) Racemic H-phosphinate + Phenol Chiral Phosphonate (B1237965) 58% 49% ee nih.gov
Fu's Catalyst (Planar-chiral) Racemic H-phosphinate + Phenol Chiral Phosphonate 45% 34% ee nih.gov
Phosphotriesterase (G60A mutant) 4-acetylphenyl methyl phenyl phosphate (B84403) (RP)-methyl phenyl phosphate - >99% ee (of unreacted enantiomer) tamu.edu

Stereoselective Enzymatic Reactions

Enzymes are central to the study and application of monothiopyrophosphate analogs due to their high specificity and stereoselectivity. They can be used to resolve racemic mixtures, synthesize specific stereoisomers, or serve as targets for these chiral analogs.

Enzymatic Hydrolysis and Resolution

The stereoselective properties of bacterial phosphotriesterase (PTE) and its mutants have been systematically investigated using an array of enantiomeric pairs of chiral phosphate, phosphonate, and phosphinate esters. tamu.edu The wild-type PTE itself can discriminate between enantiomers, showing preferential hydrolysis for one over the other with selectivity factors ranging from 3 to 5.4 x 10⁵. tamu.edu

Significantly, site-specific mutations within the enzyme's active site can dramatically alter these enantioselective properties. For example, the single-site mutant G60A enhances the stereoselectivity by one to three orders of magnitude compared to the wild-type enzyme. tamu.edu Even more striking is the ability to achieve an inversion of stereoselectivity. For the hydrolysis of 4-acetylphenyl methyl phenyl phosphate, the G60A mutant preferentially hydrolyzes the SP-enantiomer by a factor of 3.7 x 10⁵. In contrast, the I106G/F132G/H257Y mutant favors the RP-enantiomer by a factor of 9.7 x 10². tamu.edu This represents a remarkable inversion and a combined enantioselective discrimination of 3.6 x 10⁸ between the two mutants. tamu.edu This capability allows for the kinetic resolution of a wide range of P-chiral compounds. tamu.edu

Other enzymes, such as E. coli alkaline phosphatase and potato acid phosphatase, also exhibit selectivity in the hydrolysis of thionucleotides. nih.gov For instance, while acid phosphatase could hydrolyze various O-phosphorothioate esters, alkaline phosphatase was shown to be a substrate for 2'-S-dCyd-2'-P but was competitively inhibited by other anhydro-araCyt phosphorothioates. nih.gov

Enzymatic Synthesis and Incorporation

Enzymes can also be used to synthesize complex molecules containing thiophosphate moieties. A key example is the enzymatic incorporation of nucleotide analogs into nucleic acids. It has been shown that a mutant T7 polymerase (Y639F) can successfully incorporate 2'-deoxy-2'-thio-CTP (CTP-SH) into RNA in place of the natural CTP, whereas the wild-type polymerase is unable to do so. nih.gov This enzymatic incorporation opens pathways for creating modified nucleic acids with altered properties for structure-function studies. nih.gov

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymes. frontiersin.org This strategy often involves the chemical synthesis of a precursor, which is then modified or extended using enzymes like glycosyltransferases or polymerases to produce complex structures with high stereoselectivity. frontiersin.orgresearchgate.net

Table 2: Stereoselective Hydrolysis of Chiral Organophosphate Esters by Phosphotriesterase (PTE) Mutants

Substrate (Enantiomeric Pair) Enzyme Preferred Enantiomer Selectivity (kfast / kslow) Reference
4-acetylphenyl ethyl phenyl phosphonate Wild-Type PTE SP 2.0 x 10³ tamu.edu
4-acetylphenyl ethyl phenyl phosphonate G60A SP 1.1 x 10⁶ tamu.edu
4-acetylphenyl ethyl phenyl phosphonate I106A/F132A/H257Y RP 1.2 x 10² tamu.edu
4-acetylphenyl methyl phenyl phosphate Wild-Type PTE SP 3.0 tamu.edu
4-acetylphenyl methyl phenyl phosphate G60A SP 3.7 x 10⁵ tamu.edu
4-acetylphenyl methyl phenyl phosphate I106G/F132G/H257Y RP 9.7 x 10² tamu.edu

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound -
4-acetylphenyl ethyl phenyl phosphonate -
4-acetylphenyl methyl phenyl phosphate -
(RP)-methyl phenyl phosphate -
2'-S-dCyd-2'-P -
2'-deoxy-2'-thio-CTP CTP-SH
Benzotetramisole BTM

Future Directions and Emerging Research Areas

Integration of Monothiopyrophosphoric Acid in Advanced Materials Science

The unique properties of the thiophosphate group are being increasingly explored for the development of advanced materials. Metal thiophosphates, a diverse family of compounds, are gaining attention for applications in energy harvesting and conversion due to their structural and chemical versatility. acs.org Research has identified promising metal thiophosphates for use as p-type transparent conductors, photovoltaic absorbers, and photocatalysts for water splitting. acs.org The structural flexibility of thiophosphates, with various [PxSy] units, allows for the creation of materials with a wide range of properties, from 0D clusters to 3D frameworks. rsc.org This adaptability makes them suitable for applications in nonlinear optical materials, ion conductors, and materials with unique photocurrent responses. rsc.org

In the realm of polymers, monothiopyrophosphate analogs can be incorporated into polymer backbones. For instance, the synthesis of polyethylene-like polyphosphoesters has been demonstrated, which can undergo intramolecular transesterification, a process inspired by RNA hydrolysis. researchgate.net This "RNA-inspired" degradation mechanism offers a pathway to creating degradable polymers with tunable properties. researchgate.net

Furthermore, the self-assembly properties of molecules containing thiophosphate groups are being harnessed to create structured materials. nih.govrsc.org For example, cationic copolymers can spontaneously form electrostatic complexes with phosphorothioate (B77711) oligonucleotides, leading to the formation of water-soluble nanoparticles. nih.gov Similarly, evaporation-induced self-assembly has been used to create ultrathin membranes of lithium thiophosphate solid electrolytes for all-solid-state batteries. rsc.org

Table of Potential Applications of this compound Derivatives in Materials Science

Application AreaMaterial TypeKey Feature of Monothiopyrophosphate
Optoelectronics Metal ThiophosphatesTunable electronic and optical properties for transparent conductors and photovoltaics. acs.org
Nonlinear Optics Metal ThiophosphatesAcentric crystal structures leading to second harmonic generation. rsc.orgnih.gov
Energy Storage Lithium ThiophosphateHigh ionic conductivity for solid-state battery electrolytes. rsc.orgresearchgate.netacs.orgarxiv.org
Catalysis Metal ThiophosphatesElectrocatalytic activity for hydrogen evolution. rsc.orgmdpi.comresearchgate.net
Biomaterials PolyphosphoestersControlled degradation via intramolecular transesterification. researchgate.net
Drug Delivery Self-assembled NanoparticlesElectrostatic complexation with oligonucleotides. nih.gov

Exploration of Novel Catalytic Roles

The catalytic potential of this compound and its derivatives extends beyond their established roles in biocatalysis. In the field of organocatalysis, chiral thiophosphorus acids are being investigated as bifunctional catalysts. beilstein-journals.org These molecules contain both an acidic proton and a basic site, which can act in concert to promote asymmetric transformations. beilstein-journals.org While initial studies on their use in transfer hydrogenation have shown modest results, the work provides a foundation for the design of new chiral catalysts. beilstein-journals.org

In the context of prebiotic chemistry, thiophosphates have been shown to be effective catalysts for the photochemical reduction of hydrogen cyanide and other nitriles. nih.gov This suggests a potential role for these compounds in the origin of life, facilitating the synthesis of essential biomolecules. nih.gov

Furthermore, modified phosphate (B84403) compounds, including pyrophosphates, are being explored as heterogeneous catalysts for various organic reactions. For example, tin pyrophosphate (SnP₂O₇), synthesized from the modification of mono-ammonium phosphate, has been demonstrated as an efficient and recyclable catalyst for the synthesis of complex heterocyclic compounds under green reaction conditions. ijcce.ac.irijcce.ac.ir This highlights the potential for developing solid-state catalysts based on pyrophosphate and thiopyrophosphate structures for a range of chemical transformations.

Application in Supramolecular Chemistry and Self-Assembly

The ability of the thiophosphate group to participate in non-covalent interactions makes it a valuable building block in supramolecular chemistry and self-assembly. The electrostatic interactions between thiophosphate groups and cationic species are a key driving force in these processes. For instance, cationic copolymers have been shown to spontaneously form complexes with phosphorothioate oligonucleotides through the formation of cooperative salt bonds between the amino groups of the polymer and the thiophosphate groups of the oligonucleotide. nih.gov This self-assembly process results in the formation of stable, water-soluble nanoparticles. nih.gov

The self-assembly of thiophosphate-containing molecules can also be directed by other forces. For example, a thiophosphopeptide has been designed to self-assemble in response to enzymatic dephosphorylation. nih.gov In this system, the thiophosphate group acts as a substrate for an enzyme, and upon its removal, the resulting thiopeptide self-assembles, leading to a change in its fluorescence properties. nih.gov This enzyme-instructed self-assembly has potential applications in cellular imaging. nih.gov

Furthermore, metal-organic cages functionalized with thiophosphate groups have been synthesized. rsc.org These cages self-assemble from triamine phosphate pro-ligands and metal ions, and the presence of the thiophosphate groups on the exterior of the cage provides sites for further functionalization or host-guest interactions. rsc.org The synthesis of thiols from alkyl halides can also proceed through a thiophosphate intermediate, which then allows for self-assembly on gold surfaces. kombyonyx.com

Development of Advanced Probes for Mechanistic Chemical Biology

Monothiopyrophosphate analogs, particularly adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), are invaluable tools in chemical biology for probing the mechanisms of ATP-dependent enzymes. ontosight.ainih.gov While often considered non-hydrolyzable, ATPγS can be a substrate for some enzymes, which provides a means to study the kinetics and mechanism of nucleotide hydrolysis. nih.gov Its resistance to hydrolysis by many ATPases allows it to trap enzymes in specific conformational states, facilitating structural and functional studies. ontosight.aimdpi.com

The development of chemical probes for studying protein kinases and phosphatases is a major area of research. nih.govthermofisher.comnih.govbmglabtech.commskcc.org These probes often incorporate a phosphate or thiophosphate group that can be acted upon by the enzyme of interest. nih.gov For example, Förster resonance energy transfer (FRET)-based probes can be designed with a phosphorylatable sequence that, upon modification by a kinase or phosphatase, undergoes a conformational change, leading to a change in FRET efficiency. nih.gov This allows for the real-time monitoring of enzyme activity in living cells. nih.gov

Activity-based probes (ABPs) are another important class of tools that covalently modify the active sites of specific enzyme classes. thermofisher.com Probes based on ATP or ADP analogs can be used to enrich and profile kinases and other nucleotide-binding proteins from complex biological samples. thermofisher.com These probes can also be used to assess the specificity and affinity of enzyme inhibitors. thermofisher.com The development of novel probes with improved properties, such as enhanced cell permeability and selectivity, is an ongoing effort in the field. nih.gov

Theoretical Advancements in Predicting Monothiopyrophosphate Reactivity

Computational methods, particularly density functional theory (DFT), have become increasingly powerful tools for understanding and predicting the reactivity of molecules containing thiophosphate groups. researchgate.netnih.govacs.orgacs.org Theoretical calculations have been used to investigate the mechanism of the thiol-thione isomerization of monothiopyrophosphate, a reaction that has long been a subject of debate. researchgate.netnih.gov These studies have provided evidence for a concerted intramolecular mechanism. researchgate.netnih.gov

DFT calculations are also being used to explore the electronic and optoelectronic properties of metal thiophosphates, helping to identify promising candidates for various applications. acs.org By calculating properties such as band structure and density of states, researchers can predict which materials are likely to have desirable characteristics for use in devices like solar cells and transparent conductors. acs.org

Furthermore, computational studies are being employed to understand the behavior of thiophosphates in complex environments, such as at the interface between materials or in solution. researchgate.netarxiv.org For example, machine learning interatomic potentials are being used to simulate the surface properties of lithium thiophosphate, a promising solid electrolyte for batteries. arxiv.org These simulations can provide insights into the structure, stability, and ionic conductivity of the material at an atomistic level. arxiv.org The use of semi-empirical methods, which are computationally less expensive than DFT, is also being explored for predicting the reactivity of molecules, with corrections applied to account for known systematic errors. optibrium.com

Q & A

Q. What are the established methods for synthesizing monothiopyrophosphoric acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via controlled hydrolysis of thiophosphate precursors under inert atmospheres to prevent oxidation. Key variables include temperature (optimal range: 0–5°C), stoichiometric ratios of reactants (e.g., P₂S₅ and H₃PO₄), and pH adjustments to stabilize intermediates. Yield optimization requires monitoring sulfur incorporation via ³¹P NMR spectroscopy, as incomplete substitution leads to mixed phosphate-thiophosphate byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal stability?

  • Raman/IR Spectroscopy : Identifies S=O and P-O-P vibrational modes to confirm thiopyrophosphate bond formation .
  • X-ray Diffraction (XRD) : Resolves crystalline structure, particularly for salts (e.g., Na₂H₂P₂O₆S), to validate coordination geometry .
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition thresholds (>150°C), critical for storage and handling protocols .

Q. How does this compound’s reactivity differ from pyrophosphoric acid in aqueous systems?

The sulfur atom in this compound increases electrophilicity at the phosphorus center, accelerating hydrolysis under alkaline conditions. Comparative kinetic studies (pH 7–12) show a 2–3× faster degradation rate than pyrophosphoric acid, necessitating buffered solutions (pH 4–6) for experimental stability .

Advanced Research Questions

Q. What computational models (e.g., DFT, MD simulations) are suitable for predicting this compound’s interaction with metalloenzymes?

Density Functional Theory (DFT) simulations using B3LYP/6-31G* basis sets can model sulfur’s electron-withdrawing effects on P-S bond polarization. Molecular Dynamics (MD) studies in explicit solvent models (e.g., TIP3P water) reveal preferential binding to Mg²⁺-dependent enzymes, such as ATPases, due to thiophosphate’s higher affinity for divalent cations .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔG of hydrolysis) for this compound?

Discrepancies often arise from variations in ionic strength and calibration standards. A standardized protocol includes:

  • Using high-purity reference compounds (e.g., Na₄P₂O₇ for calibration).
  • Conducting isothermal titration calorimetry (ITC) under controlled ionic strength (I = 0.1 M KCl).
  • Validating results against ab initio calculations to isolate experimental artifacts .

Q. What strategies mitigate sulfur loss during this compound’s application in phosphorylation studies?

  • Protective Ligands : Chelating agents (e.g., EDTA) reduce metal-catalyzed sulfur oxidation .
  • Low-Temperature Reactions : Conducting reactions at –20°C slows radical-mediated degradation.
  • Analytical Cross-Validation : Couple LC-MS with [³⁵S] radiolabeling to track sulfur retention .

Methodological Considerations

Q. How should researchers design assays to evaluate this compound’s inhibitory effects on kinase activity?

  • Kinetic Assays : Use stopped-flow spectrophotometry to measure initial reaction rates (V₀) with ATPγS as a competitive inhibitor.
  • Control Experiments : Include orthophosphate and thiophosphate analogs to isolate specificity.
  • Data Normalization : Express inhibition constants (Kᵢ) relative to ATP’s Km to account for substrate competition .

Q. What are the best practices for handling this compound in oxygen-sensitive environments?

  • Glovebox Use : Maintain <1 ppm O₂ during synthesis and aliquoting.
  • Stabilizers : Add 1 mM dithiothreitol (DTT) to aqueous stock solutions.
  • Storage : Lyophilize and store under argon at –80°C for long-term stability .

Data Sources and Validation

  • Structural Data : Refer to PubChem and NIST Chemistry WebBook for validated spectral libraries .
  • Safety Protocols : Follow NIOSH guidelines for handling corrosive thiophosphates (e.g., PPE requirements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.